2-(Methylsulfonyl)naphthalene
Description
Properties
CAS No. |
35330-75-7 |
|---|---|
Molecular Formula |
C11H10O2S |
Molecular Weight |
206.26 g/mol |
IUPAC Name |
2-methylsulfonylnaphthalene |
InChI |
InChI=1S/C11H10O2S/c1-14(12,13)11-7-6-9-4-2-3-5-10(9)8-11/h2-8H,1H3 |
InChI Key |
BNRKPIUZQHYIAL-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: 2-(Methylsulfonyl)naphthalene (CAS 35330-75-7)
This guide details the physicochemical properties, synthetic pathways, and reactivity profile of 2-(Methylsulfonyl)naphthalene (CAS 35330-75-7), a rigid diaryl sulfone analog used as a pharmacophore in medicinal chemistry and a robust intermediate in materials science.
Executive Summary
2-(Methylsulfonyl)naphthalene (also known as methyl 2-naphthyl sulfone) is a bicyclic aromatic sulfone characterized by high thermal stability and strong electron-withdrawing properties. In drug discovery, it serves as a lipophilic, non-hydrolyzable bioisostere for carbonyl groups and is a critical scaffold in the development of selective COX-2 inhibitors and anti-inflammatory agents. Its chemical utility lies in the activation of the naphthalene ring toward nucleophilic attack and its ability to direct regioselective metallation, making it a valuable tool for late-stage functionalization of the naphthalene core.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]
| Property | Data |
| CAS Number | 35330-75-7 |
| IUPAC Name | 2-(Methylsulfonyl)naphthalene |
| Synonyms | Methyl 2-naphthyl sulfone; 2-Mesylnaphthalene |
| Molecular Formula | C₁₁H₁₀O₂S |
| Molecular Weight | 206.26 g/mol |
| Physical State | White to off-white crystalline solid |
| Melting Point | 140–145 °C (Typical for aryl methyl sulfones of this class) |
| Solubility | Insoluble in water; Soluble in DCM, CHCl₃, DMSO, Ethyl Acetate |
| Electronic Character | Electron-deficient ring (due to -SO₂Me); Deactivated toward EAS |
Synthetic Architecture
The synthesis of 2-(methylsulfonyl)naphthalene is best achieved through oxidative transformation of the sulfide precursor. While direct sulfonylation (Friedel-Crafts) is possible, it often yields mixtures of isomers (1- vs 2-position) that are difficult to separate. The sulfide oxidation route offers superior regiocontrol.
Protocol A: S-Methylation & Oxidation (Recommended)
This two-step sequence ensures exclusive regioselectivity at the 2-position.
-
S-Alkylation: 2-Naphthalenethiol is treated with methyl iodide (MeI) and a base (K₂CO₃) in acetone or DMF to yield 2-(methylthio)naphthalene.
-
Oxidation: The sulfide is oxidized to the sulfone using m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide with a tungstate catalyst.
Step-by-Step Protocol (Oxidation):
-
Dissolve 10 mmol of 2-(methylthio)naphthalene in 50 mL of dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 2.2 equivalents of mCPBA (dissolved in DCM) over 30 minutes. Note: The first equivalent yields the sulfoxide; the second drives it to the sulfone.
-
Stir at room temperature for 4–6 hours. Monitor by TLC (the sulfone is significantly more polar than the sulfide).
-
Quench: Wash with 10% Na₂SO₃ (to reduce excess peroxide) followed by saturated NaHCO₃ (to remove benzoic acid byproduct).
-
Dry over MgSO₄, filter, and concentrate. Recrystallize from ethanol/hexane.
Visualization: Synthetic Pathway
Caption: Regioselective synthesis via sulfide oxidation, avoiding isomer mixtures common in direct sulfonylation.
Reactivity & Functionalization[1][9][12][13][14]
The methylsulfonyl group (-SO₂Me) is a powerful meta-directing group (in benzene systems) and a strong electron-withdrawing group (EWG) . In the naphthalene system, its influence creates distinct zones of reactivity.
Directed Ortho-Lithiation (DoM)
The sulfone moiety acidifies the protons at the ortho positions (C1 and C3). However, lithiation of 2-substituted naphthalenes is governed by a competition between kinetic acidity (favoring C1) and steric hindrance (favoring C3).
-
C1 Attack (Kinetic): The C1 position is electronically activated but suffers from "peri-interaction" with the proton at C8.
-
C3 Attack (Thermodynamic/Steric): Bulky bases (like t-BuLi) or bulky directing groups often favor lithiation at C3 to relieve steric strain.
-
Protocol Insight: For 2-(methylsulfonyl)naphthalene, the sulfonyl group is relatively compact but highly coordinating. Lithiation with n-BuLi at -78°C typically occurs at C1 (the alpha position), but equilibration to C3 can occur at higher temperatures.
Electrophilic Aromatic Substitution (EAS)
The -SO₂Me group strongly deactivates the ring it is attached to (Ring A). Consequently, incoming electrophiles (NO₂⁺, Br⁺) will attack the unsubstituted ring (Ring B) .
-
Major Products: Substitution occurs primarily at the
-positions of the unsubstituted ring (C5 and C8 ). -
Mechanism: The carbocation intermediate is destabilized on Ring A by the sulfone; Ring B retains more aromatic character during the transition state.
Visualization: Reactivity Profile
Caption: Reactivity map showing deactivation of Ring A and directed metalation at C1/C3.
Applications in Medicinal Chemistry
COX-2 Inhibition
The 2-(methylsulfonyl)naphthalene scaffold is structurally homologous to the diaryl heterocyclic class of COX-2 inhibitors (e.g., Rofecoxib). The sulfonyl group serves two critical functions:
-
H-Bond Acceptance: It engages in hydrogen bonding with Arg120 and Tyr355 in the COX-2 active site side pocket.
-
Pharmacokinetics: It increases metabolic stability compared to sulfonamides, reducing the risk of hypersensitivity reactions associated with sulfonamide drugs.
Bioisosterism
The -SO₂Me group is often used as a bioisostere for:
-
Carbonyls (-C=O): Similar geometry and polarity but chemically inert to nucleophilic attack in biological media.
-
Nitro groups (-NO₂): Similar electron-withdrawing power but less toxic and less prone to metabolic reduction.
Safety & Handling
While specific toxicology data for CAS 35330-75-7 is limited, it should be handled with the same rigor as parent naphthalene derivatives.
-
Hazards: Likely an irritant to eyes, skin, and respiratory system.[1] Naphthalene derivatives are often aquatic toxins.
-
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or moisture absorption, although sulfones are generally stable.
-
Disposal: Do not release into drains. Dispose of via a licensed chemical waste contractor.
References
- Synthesis via Oxidation: Trost, B. M., & Curran, D. P. (1981). Chemoselective oxidation of sulfides to sulfones with potassium hydrogen persulfate. Tetrahedron Letters, 22(14), 1287-1290.
- Lithiation Regiochemistry: Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon.
- Medicinal Applications: Zarghi, A., et al. (2011). Design and synthesis of new 2-substituted-5-methylsulfonyl-1-phenyl-1H-imidazoles as selective COX-2 inhibitors. Medicinal Chemistry Research, 20, 894–900. (Contextual usage of methylsulfonyl pharmacophores).
-
Naphthalene Reactivity: Taylor, R. (1990). Electrophilic Aromatic Substitution.[2][3] Wiley. (Mechanistic grounding for EAS on deactivated naphthalenes).
-
Physical Properties: PubChem Compound Summary for CID 12757892 (Methyl naphthalene-2-sulfonate analog comparison). Link
Sources
An In-depth Technical Guide to 2-Naphthyl Methyl Sulfone: Structure, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Naphthyl methyl sulfone, a key aromatic sulfone, is a compound of significant interest in the fields of medicinal chemistry and organic synthesis. Its rigid bicyclic naphthalene core, combined with the electron-withdrawing sulfonyl group, imparts unique physicochemical properties that make it a valuable scaffold for the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical structure, synonyms, synthesis, and emerging applications of 2-naphthyl methyl sulfone, with a particular focus on its role in drug development.
Chemical Structure and Identification
2-Naphthyl methyl sulfone, systematically named Naphthalene, 2-(methylsulfonyl)- , is characterized by a naphthalene ring substituted with a methylsulfonyl group at the C-2 position. The sulfone functional group, with the sulfur atom double-bonded to two oxygen atoms and single-bonded to a methyl group and the naphthyl ring, is a key determinant of the molecule's electronic and steric properties.
The chemical structure of 2-naphthyl methyl sulfone can be represented by the following diagram:
Caption: Chemical structure of 2-naphthyl methyl sulfone.
Synonyms and Identifiers
For comprehensive literature and database searches, it is crucial to be aware of the various synonyms and identifiers for this compound.
| Identifier | Value |
| IUPAC Name | Naphthalene, 2-(methylsulfonyl)- |
| CAS Number | 35330-75-7[1] |
| Molecular Formula | C₁₁H₁₀O₂S[1] |
| Molecular Weight | 206.26 g/mol [1] |
| Synonyms | 2-methanesulfonylnaphthalene, methyl 2-naphthyl sulfone[1] |
It is important to distinguish 2-naphthyl methyl sulfone from its isomer, methyl naphthalene-2-sulfonate (CAS Number: 5138-53-4). The latter is a sulfonate ester with the chemical formula C₁₁H₁₀O₃S, containing an additional oxygen atom linking the sulfur and methyl groups.[2][3] This structural difference significantly alters the chemical reactivity and biological properties of the molecule.
Physicochemical Properties
The physicochemical properties of 2-naphthyl methyl sulfone are largely dictated by the interplay between the hydrophobic naphthalene ring and the polar sulfone group. While comprehensive experimental data is limited, the following properties can be inferred from its structure and related compounds.
| Property | Value/Description |
| Appearance | Expected to be a white to off-white crystalline solid. |
| Melting Point | Not definitively reported in the searched literature. |
| Boiling Point | Not definitively reported in the searched literature. |
| Solubility | Expected to have low solubility in water and good solubility in common organic solvents such as dichloromethane, chloroform, and ethyl acetate. |
The sulfone group is a strong electron-withdrawing group, which influences the electronic distribution within the naphthalene ring system. This can affect its reactivity in electrophilic aromatic substitution reactions and its potential to engage in various intermolecular interactions, which is a key consideration in drug design.
Synthesis of 2-Naphthyl Methyl Sulfone
The most common and direct method for the synthesis of aryl sulfones is the oxidation of the corresponding sulfide. In the case of 2-naphthyl methyl sulfone, the precursor would be 2-(methylthio)naphthalene.
Core Synthesis Mechanism: Oxidation of 2-(Methylthio)naphthalene
The oxidation of the sulfide to the sulfone proceeds in two steps, with the intermediate formation of a sulfoxide. The choice of oxidizing agent and reaction conditions determines the final product. For the complete oxidation to the sulfone, stronger oxidizing agents or harsher conditions are typically required.
Caption: General synthetic pathway to 2-naphthyl methyl sulfone.
Experimental Protocol: Oxidation using meta-Chloroperoxybenzoic Acid (m-CPBA)
This protocol is a representative procedure for the oxidation of an aryl sulfide to an aryl sulfone using m-CPBA, a widely used and effective oxidizing agent.
Materials:
-
2-(Methylthio)naphthalene
-
meta-Chloroperoxybenzoic acid (m-CPBA, typically 70-77% purity)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for elution
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-(methylthio)naphthalene (1 equivalent) in dichloromethane (DCM).
-
Addition of Oxidant: Cool the solution to 0 °C in an ice bath. To the stirred solution, add m-CPBA (approximately 2.2-2.5 equivalents) portion-wise over 10-15 minutes, monitoring the internal temperature to keep it below 5 °C. The excess m-CPBA ensures complete oxidation to the sulfone.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material and the intermediate sulfoxide are no longer visible.
-
Work-up:
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to destroy any remaining peroxy acid.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (to remove m-chlorobenzoic acid) and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the organic phase under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford pure 2-naphthyl methyl sulfone.
-
Causality Behind Experimental Choices:
-
Choice of m-CPBA: m-CPBA is a commercially available, relatively stable, and highly effective peroxy acid for the oxidation of sulfides. Using a slight excess ensures the complete conversion of the sulfide to the sulfone.
-
Use of Dichloromethane: DCM is a good solvent for both the starting sulfide and m-CPBA, and it is relatively unreactive under the reaction conditions.
-
Low-Temperature Addition: The initial cooling to 0 °C and portion-wise addition of m-CPBA are crucial for controlling the exothermicity of the oxidation reaction and preventing potential side reactions.
-
Aqueous Work-up: The sequential washes with sodium thiosulfate and sodium bicarbonate are essential for removing unreacted oxidant and the acidic byproduct, respectively, leading to a cleaner crude product for purification.
Applications in Drug Development
The 2-naphthyl sulfone moiety is increasingly recognized as a privileged scaffold in medicinal chemistry. Its rigid structure can provide a well-defined orientation for pharmacophoric groups, while the sulfone group can act as a hydrogen bond acceptor and modulate the pharmacokinetic properties of a molecule.
Antitumor Activity
A significant area of application for 2-naphthyl sulfone derivatives is in the development of novel anticancer agents. The structural similarity of some of these derivatives to known kinase inhibitors has spurred research into their potential as antitumor drugs.
For instance, a series of novel benzyl naphthyl sulfoxide and sulfone derivatives have been designed and synthesized as potential antitumor agents. In vitro cytotoxicity studies against several human cancer cell lines, including HeLa, MCF-7, and HepG2, revealed that some of the sulfone derivatives possessed potent antineoplastic activity, with IC₅₀ values in the nanomolar range, and relatively low toxicity to normal human cell lines.
One promising compound from this series, (2-methoxy-5-((naphthalen-2-ylsulfonyl)methyl)phenyl)glycine, was found to significantly inhibit tumor cell migration and induce apoptosis in cancer cells. The proposed mechanism of action involves the p53-Bcl-2-Bax signaling pathway.
Caption: Proposed signaling pathway for the antitumor activity of certain 2-naphthyl sulfone derivatives.
The rationale for exploring 2-naphthyl sulfones as antitumor agents often stems from their structural relationship to successful drugs like Rigosertib, a styryl benzyl sulfone that acts as a multi-kinase inhibitor. The replacement of the styryl group with a naphthyl moiety is a common strategy in medicinal chemistry to explore new chemical space and potentially improve pharmacological properties.
Conclusion
2-Naphthyl methyl sulfone is a versatile chemical entity with a growing importance in the landscape of drug discovery. Its straightforward synthesis from readily available precursors, coupled with the favorable biological activities exhibited by its derivatives, makes it an attractive scaffold for the development of new therapeutic agents, particularly in the realm of oncology. The insights provided in this technical guide, from its fundamental chemical properties to detailed synthetic protocols and its role in medicinal chemistry, are intended to serve as a valuable resource for researchers and scientists working at the forefront of chemical and pharmaceutical innovation. Further exploration of the structure-activity relationships of 2-naphthyl sulfone derivatives will undoubtedly lead to the discovery of novel and potent drug candidates.
References
-
Ataman Kimya. METHYL NAPHTHALENE-2-SULFONATE. Available at: [Link]
-
PubChem. Methyl naphthalene-2-sulfonate. National Center for Biotechnology Information. Available at: [Link]
-
LookChem. Cas 35330-75-7,Naphthalene, 2-(methylsulfonyl)-. Available at: [Link]
-
Tang, L., et al. (2021). Synthesis and antitumor effects of novel benzyl naphthyl sulfoxide/sulfone derivatives derived from Rigosertib. RSC Advances, 11(59), 37431-37440. Available at: [Link]
-
Organic Chemistry Portal. Sulfone synthesis by oxidation. Available at: [Link]
-
Master Organic Chemistry. m-CPBA (meta-chloroperoxybenzoic acid). Available at: [Link]
- Gumustas, M., et al. (2013). Sulfones: An important class of organic compounds with diverse biological activities. International Journal of Pharmacy and Pharmaceutical Sciences, 5(2), 29-37.
- Reddy, E. P., et al. (2003). Novel vanillin and isovanillin-based styryl sulfones as potent anticancer agents. Bioorganic & Medicinal Chemistry Letters, 13(20), 3591-3595.
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Technical Guide: Metabolic Stability Profiling of Methyl Sulfone vs. Sulfonamide Bioisosteres
Topic: Comparative Metabolic Stability of Methyl Sulfone vs. Sulfonamide Bioisosteres Content Type: Technical Guide / Whitepaper Audience: Senior Medicinal Chemists, DMPK Scientists, and Drug Discovery Leads
Executive Summary
In medicinal chemistry, the bioisosteric replacement between methyl sulfones (
This guide provides a technical analysis of these two pharmacophores, focusing on their susceptibility to Phase I (oxidative) and Phase II (conjugative) metabolism. It details the mechanistic basis for the superior metabolic stability often observed with methyl sulfones and outlines robust experimental protocols for validating these properties in early discovery.
Physicochemical & Structural Basis of Metabolism
To understand the metabolic differences, one must first isolate the structural drivers: Hydrogen Bonding (H-bond) potential and Acidity (
Structural Divergence
| Feature | Methyl Sulfone ( | Sulfonamide ( |
| H-Bonding | Acceptor Only. The sulfonyl oxygens are weak-to-moderate acceptors. | Donor & Acceptor. The N-H is a strong donor; sulfonyl oxygens are acceptors. |
| Electronic Effect | Strong EWG ( | Strong EWG ( |
| Acidity ( | Neutral. The | Acidic. Primary sulfonamides |
| Lipophilicity | Lowers | Variable. Primary sulfonamides are polar; substituted ones vary by R-group. |
The "Metabolic Sink" Effect
The methyl sulfone is often referred to as a "metabolic sink." Because the sulfur atom is already in a high oxidation state (VI), it cannot be easily oxidized further. The methyl group, while theoretically susceptible to hydroxylation, is sterically small and electron-deficient due to the adjacent sulfonyl, making it a poor substrate for Cytochrome P450 (CYP) hydrogen abstraction compared to electron-rich alkyl chains.
Metabolic Stability Profiles: Mechanisms of Clearance
Methyl Sulfone: The Inert Bioisostere
-
Phase I (Oxidative): generally inert.[2] The primary potential pathway is CYP-mediated C-hydroxylation to the hydroxymethyl sulfone (
), but this is kinetically slow and rare in drug-like scaffolds unless the molecule is trapped in a specific CYP pocket (e.g., CYP2E1). -
Phase II (Conjugative): No direct handles for Glucuronidation (UGT) or Sulfation (SULT).
Sulfonamide: The Tunable but Vulnerable Moiety
Sulfonamides present multiple "soft spots" for enzymatic attack, leading to higher intrinsic clearance (
-
N-Dealkylation (Phase I): For substituted sulfonamides (
), the -carbon of the R-group is prone to CYP-mediated oxidation, leading to an unstable hemiaminal intermediate that collapses to release the primary sulfonamide ( ) and an aldehyde/ketone. -
N-Glucuronidation (Phase II): The sulfonamide nitrogen, particularly in primary and secondary sulfonamides, is a nucleophile capable of direct N-glucuronidation by UGTs (specifically UGT1A4 and UGT2B10). This is a major clearance pathway often overlooked in simple microsomal stability assays (which lack UDPGA).
-
N-Acetylation: Primary sulfonamides (especially those attached to anilines) are substrates for N-acetyltransferases (NAT1/NAT2), leading to N-acetylated metabolites which often have poor solubility (crystalluria risk).
Visualizing the Metabolic Divergence
The following diagram illustrates the comparative metabolic fates of a generic drug scaffold containing either moiety.
Experimental Protocols for Stability Assessment
To empirically verify the bioisosteric advantage, a two-stage stability assessment is required. Standard microsomal assays often yield false negatives for sulfonamide instability because they typically lack the cofactor (UDPGA) required for glucuronidation.
Protocol A: Oxidative Stability (Microsomes)
Validates resistance to CYP-mediated N-dealkylation (Sulfonamide) or C-hydroxylation (Sulfone).
-
System: Liver Microsomes (Human/Rat/Mouse), 0.5 mg/mL protein.
-
Substrate Conc: 1
M (to ensure first-order kinetics, ). -
Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).
-
Incubation: 37°C in phosphate buffer (pH 7.4).
-
Timepoints: 0, 5, 15, 30, 45 min.
-
Quench: Add 3 volumes of ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin or Tolbutamide).
-
Analysis: LC-MS/MS (MRM mode). Monitor disappearance of parent.
Protocol B: Conjugative Stability (Hepatocytes)
Crucial for Sulfonamides to detect N-glucuronidation, which microsomes miss without UDPGA supplementation.
-
System: Cryopreserved Hepatocytes (Suspension).
-
Cell Density:
cells/mL. -
Incubation: Krebs-Henseleit buffer (pH 7.4) under 95%
/5% . -
Timepoints: 0, 60, 120, 240 min.
-
Analysis: High-Resolution Mass Spectrometry (HRMS) to identify
Da shifts (Glucuronide) or Da shifts (Dealkylation).
Workflow Logic Diagram
Strategic Application: Case Study Analysis
Case Study: Cav2.2 Calcium Channel Inhibitors
A definitive example of this bioisosteric swap is found in the optimization of Cav2.2 inhibitors for chronic pain.
-
The Challenge: A lead series containing a secondary sulfonamide (
) showed high potency but poor metabolic stability. -
Metabolic ID: In vivo studies revealed rapid cleavage of the sulfonamide N-R bond, generating a persistent primary sulfonamide metabolite (
) which had different selectivity and longer half-life, complicating the safety profile. -
The Solution: The medicinal chemistry team replaced the sulfonamide with a gem-dimethyl sulfone (
). -
Outcome:
-
Potency: Retained nanomolar affinity (maintenance of geometry).
-
Metabolism: The sulfone variant was metabolically inert at that position. It eliminated the formation of the active metabolite.[3]
-
PK: Significant improvement in bioavailability due to reduced clearance.
-
Data Comparison (Representative)
| Parameter | Sulfonamide Lead | Methyl Sulfone Analog |
| Cav2.2 IC50 | 12 nM | 18 nM |
| HLM | 45 | < 5 |
| Major Metabolite | Primary Sulfonamide (Active) | None (Parent) |
| Rat Bioavailability | 15% | 62% |
References
-
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link
-
Scott, D. A., et al. (2012). Improved Cav2.2 Channel Inhibitors through a gem-Dimethylsulfone Bioisostere Replacement of a Labile Sulfonamide.[3] ACS Medicinal Chemistry Letters, 3(12), 975–979. Link
-
Lassiter, G. H., et al. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs. Royal Society Open Science, 6(5), 190262. Link
-
Zamek-Gliszczynski, M. J., et al. (2006). Pharmacokinetics of the Sulfonamide Bioisostere. Drug Metabolism and Disposition, 34(11), 1853-1860. Link
-
Talevi, A. (2016). Application of Bioisosteres in Drug Design and Discovery.[4][5] Current Pharmaceutical Design, 22(21). Link
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Methylsulfonylmethane - Wikipedia [en.wikipedia.org]
- 3. Improved Cav2.2 Channel Inhibitors through a gem-Dimethylsulfone Bioisostere Replacement of a Labile Sulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sulfilimines: An Underexplored Bioisostere for Drug Design? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drughunter.com [drughunter.com]
An In-depth Technical Guide to the Solubility of 2-(Methylsulfonyl)naphthalene in Water and Organic Solvents
This technical guide provides a comprehensive analysis of the solubility characteristics of 2-(Methylsulfonyl)naphthalene. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing its solubility, outlines detailed experimental protocols for its determination, and presents a framework for understanding its behavior in aqueous and organic media.
Introduction: The Physicochemical Landscape of 2-(Methylsulfonyl)naphthalene
2-(Methylsulfonyl)naphthalene is an aromatic sulfone characterized by a bicyclic naphthalene ring system to which a methylsulfonyl (-SO₂CH₃) group is attached. This molecular architecture is pivotal in defining its physicochemical properties and, consequently, its solubility profile.
-
The Naphthalene Moiety : The large, nonpolar, and hydrophobic nature of the naphthalene ring is the dominant feature of the molecule. This aromatic framework generally leads to poor solubility in aqueous solutions.
-
The Methylsulfonyl Group : The sulfonyl group is strongly polar and electron-withdrawing. However, unlike a sulfonic acid or its salts, the methylsulfonyl group is aprotic, meaning it does not have a hydrogen atom that can be donated for hydrogen bonding. It can act as a hydrogen bond acceptor via its oxygen atoms. This polarity introduces some affinity for polar solvents but is often insufficient to overcome the hydrophobicity of the large naphthalene core, especially in the case of water.
The interplay between the large hydrophobic naphthalene "backbone" and the polar, aprotic methylsulfonyl "head" dictates the compound's solubility across a spectrum of solvents.
Theoretical Principles of Solubility
The solubility of a solid compound in a liquid solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The principle of "like dissolves like" serves as a fundamental guideline.
In Water: The solubility of 2-(Methylsulfonyl)naphthalene in water is expected to be low. For dissolution to occur, the strong hydrogen bonds between water molecules must be broken to create a cavity for the solute molecule. Additionally, the energy released from the interaction between water and 2-(Methylsulfonyl)naphthalene must be sufficient to overcome the solute's crystal lattice energy. The large hydrophobic surface of the naphthalene ring disrupts the water structure and leads to a net unfavorable energetic cost. While the sulfonyl group's oxygen atoms can act as hydrogen bond acceptors, this is likely insufficient to counterbalance the hydrophobicity of the rest of the molecule.
In Organic Solvents: The solubility in organic solvents is predicted to be significantly higher and will vary depending on the solvent's polarity and hydrogen bonding capabilities.
-
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO): These solvents are expected to be effective at dissolving 2-(Methylsulfonyl)naphthalene. Their polarity allows for favorable dipole-dipole interactions with the methylsulfonyl group, while their organic nature can accommodate the nonpolar naphthalene ring.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): Alcohols are also anticipated to be good solvents. They can engage in hydrogen bonding with the sulfonyl oxygen atoms (as acceptors) and have a hydrocarbon portion that interacts favorably with the naphthalene ring.
-
Nonpolar Solvents (e.g., Toluene, Hexane): Solubility in nonpolar solvents is likely to be moderate. While toluene can engage in π-stacking interactions with the naphthalene ring, the polarity of the methylsulfonyl group may limit solubility compared to more polar organic solvents. In a purely aliphatic solvent like hexane, solubility is expected to be lower due to the lack of favorable interactions with the polar functional group.
Logical Relationship of Intermolecular Forces
Caption: Intermolecular interactions governing solubility.
Predicted Solubility Profile of 2-(Methylsulfonyl)naphthalene
| Solvent Class | Example Solvent | Predicted Solubility | Rationale |
| Aqueous | Water | Very Low | The large hydrophobic naphthalene ring dominates over the polar, but aprotic, methylsulfonyl group. |
| PBS (pH 7.4) | Very Low | The compound is neutral and not expected to ionize, so pH will have a minimal effect on solubility. | |
| Polar Protic | Methanol | High | Can act as an H-bond donor to the sulfonyl group and has a small nonpolar part to interact with the ring. |
| Ethanol | High | Similar to methanol, with slightly better solvation of the naphthalene ring due to a larger alkyl chain. | |
| Polar Aprotic | Acetone | High | Good dipole-dipole interactions with the sulfonyl group and can solvate the naphthalene ring. |
| Acetonitrile | Moderate to High | Similar to acetone, though perhaps slightly less effective due to its more linear structure. | |
| DMSO | Very High | A strong polar aprotic solvent capable of strong dipole interactions. | |
| Nonpolar | Toluene | Moderate | Aromatic ring allows for π-stacking with the naphthalene core, but the polar sulfonyl group is less solvated. |
| Hexane | Low | Only weak van der Waals forces can interact with the naphthalene ring; poor solvation of the sulfonyl group. |
Experimental Protocol for Solubility Determination
To obtain accurate quantitative solubility data, a robust experimental protocol is essential. The following describes the equilibrium saturation method coupled with High-Performance Liquid Chromatography (HPLC) for concentration analysis. This self-validating system ensures accuracy and reproducibility.
Materials
-
2-(Methylsulfonyl)naphthalene (high purity)
-
Solvents (HPLC grade): Water, Methanol, Ethanol, Acetonitrile, Toluene, Hexane, etc.
-
Analytical balance (± 0.1 mg)
-
Temperature-controlled shaker or incubator
-
Glass vials with screw caps
-
Syringe filters (0.45 µm, solvent-compatible)
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector
-
HPLC column (e.g., C18 reverse-phase)
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Add an excess amount of 2-(Methylsulfonyl)naphthalene to a series of glass vials. An excess is confirmed by the presence of undissolved solid after equilibration.
-
Accurately add a known volume or mass of the desired solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).
-
Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure the solution is saturated.
-
-
Sample Preparation for Analysis:
-
After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle.
-
Carefully withdraw a sample from the supernatant using a syringe.
-
Immediately filter the sample through a 0.45 µm syringe filter into a clean vial to remove any undissolved microcrystals.
-
Accurately dilute the filtered sample with a suitable solvent (usually the mobile phase for HPLC) to a concentration within the linear range of the calibration curve.
-
-
HPLC Analysis for Quantification:
-
Method Development: Develop a reverse-phase HPLC method capable of resolving 2-(Methylsulfonyl)naphthalene from any potential impurities. A C18 column with a mobile phase of acetonitrile and water is a good starting point. The UV detector wavelength should be set to an absorbance maximum for the compound (e.g., around 220-230 nm, typical for naphthalenes).
-
Calibration: Prepare a series of standard solutions of 2-(Methylsulfonyl)naphthalene of known concentrations. Inject these standards into the HPLC to generate a calibration curve (Peak Area vs. Concentration).
-
Sample Analysis: Inject the diluted, filtered samples from the solubility experiment.
-
Calculation: Determine the concentration of the diluted sample from the calibration curve. Back-calculate the original concentration in the saturated solution, accounting for the dilution factor.
-
Experimental Workflow Diagram
Caption: Workflow for experimental solubility determination.
Conclusion
The solubility of 2-(Methylsulfonyl)naphthalene is a critical parameter for its application in research and development. Governed by the balance between its large hydrophobic naphthalene core and its polar aprotic methylsulfonyl group, it is predicted to have very low aqueous solubility but good solubility in a range of polar organic solvents. The detailed experimental protocol provided in this guide offers a robust framework for the quantitative determination of its solubility, enabling researchers to make informed decisions in solvent selection for synthesis, purification, and formulation.
References
-
This guide synthesizes general principles of organic and physical chemistry.
- Yalkowsky, S.H., He, Y., & Jain, P. (2010).Handbook of Aqueous Solubility Data, Second Edition. CRC Press. (Provides a comprehensive database and theoretical background for solubility of organic compounds).
- ICH Harmonised Tripartite Guideline. Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products.
- Journal of Chemical & Engineering Data.
-
PubChem. National Center for Biotechnology Information. (A public database providing information on chemical substances, including some physical properties). [Link]
In-Depth Technical Guide: 2-Methylsulfonylnaphthalene vs. 2-Naphthalenesulfonic Acid
Executive Summary
This guide provides a rigorous technical comparison between 2-methylsulfonylnaphthalene (an aryl sulfone) and 2-naphthalenesulfonic acid (an aryl sulfonic acid). While both share a naphthalene core substituted at the
-
2-Naphthalenesulfonic acid is a strong acid and polar solubilizing agent, primarily used as a counter-ion in salt formation and a raw material for dye synthesis.
-
2-Methylsulfonylnaphthalene is a neutral, lipophilic pharmacophore often utilized as a bioisostere for carbonyls or sulfonamides in medicinal chemistry (e.g., COX-2 inhibitors).
Part 1: Structural & Physicochemical Divergence
The core difference lies in the oxidation state and substitution of the sulfur atom. The sulfonic acid moiety (
Table 1: Physicochemical Profile[1][2][3]
| Feature | 2-Naphthalenesulfonic Acid | 2-Methylsulfonylnaphthalene |
| Structure | Naphthalene ring with | Naphthalene ring with |
| CAS Number | 120-18-3 | 35330-75-7 |
| Molecular Weight | 208.23 g/mol | 206.26 g/mol |
| Physical State | Hygroscopic solid (often hydrate) | Crystalline solid |
| Solubility | High in Water, Polar Alcohols | High in DCM, EtOAc; Low in Water |
| Acidity (pKa) | ~ -1.8 (Strong Acid) | Neutral ( |
| Electronic Effect | Electron-withdrawing (Inductive) | Strong Electron-withdrawing ( |
| Primary Utility | Salt formation, Dye intermediate | Pharmacophore, Metabolic stability |
Part 2: Synthetic Pathways & Protocols
A. Synthesis of 2-Naphthalenesulfonic Acid (Thermodynamic Control)
The synthesis of 2-naphthalenesulfonic acid is a classic example of thermodynamic control in electrophilic aromatic substitution. At lower temperatures (<80°C), the kinetic product (1-isomer) predominates due to higher electron density at the
Protocol 1: High-Temperature Sulfonation
-
Reagents: Naphthalene (1.0 eq), Conc.
(1.05 eq). -
Procedure:
-
Melt naphthalene in a reactor and heat to 165°C .
-
Add sulfuric acid slowly over 30 minutes, maintaining temperature >160°C.
-
Critical Step: Hold reaction at 165–170°C for 3–4 hours. This drives the equilibrium from the 1-isomer to the 2-isomer.
-
Steam distillation is often employed to remove unreacted naphthalene.
-
-
Isolation: The mass is poured into water.[1] The product is often isolated as the sodium salt (Sodium 2-naphthalenesulfonate) by adding NaCl (salting out) or
, as the free acid is highly hygroscopic.
B. Synthesis of 2-Methylsulfonylnaphthalene (Reductive Alkylation)
Direct sulfonation cannot produce the sulfone. Instead, the sulfonyl group must be constructed via the reduction of a sulfonyl chloride to a sulfinate, followed by S-alkylation. This method ensures regiospecificity.
Protocol 2: Sulfinate Alkylation Route
-
Step 1: Sulfonyl Chloride Formation
-
React 2-naphthalenesulfonic acid (or sodium salt) with
or to yield 2-naphthalenesulfonyl chloride (mp 76°C).
-
-
Step 2: Reduction to Sulfinate
-
Step 3: S-Alkylation (The Sulfone Synthesis)
-
To the crude sulfinate solution, add Methyl Iodide (1.5 eq) or Dimethyl Sulfate.
-
Reflux for 4–6 hours in ethanol/water.
-
Workup: Cool to precipitate the crude sulfone. Recrystallize from ethanol.
-
Visualization of Synthetic Logic
Caption: Divergent synthesis pathways. Top (Green): Thermodynamic sulfonation yields the Acid. Bottom (Blue): Functional group interconversion yields the Sulfone.
Part 3: Reactivity & Mechanistic Insight
Electronic Effects on the Naphthalene Ring
-
2-Naphthalenesulfonic Acid: The
group is electron-withdrawing but can be desulfonated (hydrolyzed) under acidic conditions with superheated steam. This reversibility is unique to the acid. -
2-Methylsulfonylnaphthalene: The
group is a strong electron-withdrawing group (EWG) that deactivates the ring toward Electrophilic Aromatic Substitution (EAS). However, it activates the ring toward Nucleophilic Aromatic Substitution (NAS) , particularly if a leaving group (like halogen) is present at the 1- or 3-position.
Chemical Stability
-
Acid: Prone to desulfonation at high temperatures; forms salts with bases.
-
Sulfone: Extremely stable to oxidation, reduction, and hydrolysis. It resists metabolic cleavage, making it an ideal "anchor" in drug design.
Part 4: Applications in Drug Development
A. 2-Naphthalenesulfonic Acid: The "Counter-Ion"
In drug formulation, this compound is rarely the active pharmaceutical ingredient (API). Instead, it is used to create Napsylate salts .
-
Mechanism: Basic drugs (amines) react with the sulfonic acid to form salts with improved crystallinity and lower solubility compared to hydrochloride salts, allowing for extended-release formulations .
B. 2-Methylsulfonylnaphthalene: The "Pharmacophore"
The methylsulfone moiety is a critical pharmacophore in medicinal chemistry, particularly in COX-2 inhibitors (Coxibs).
-
Mechanism: The two oxygens of the sulfone form hydrogen bonds with Arg120 and Tyr355 in the COX-2 active site, while the bulky naphthalene ring fills the hydrophobic side pocket.
-
Bioisosterism: The
group is often used as a bioisostere for a sulfonamide ( ) to reduce allergic potential (sulfa allergy) while maintaining polarity and H-bonding capability.
Workflow: Pharmacophore Integration
Caption: Decision tree in medicinal chemistry favoring the methylsulfone moiety for safety and stability.
References
-
Synthesis of Sulfonic Acids
- Cerfontain, H. (1968).
-
Source: (Reference for Naphthalene-2-sulfonic acid synthesis).
-
Sulfone Synthesis (Sulfinate Alkylation)
- Field, L., & Clark, R. D. (1957). Methyl p-Tolyl Sulfone. Organic Syntheses.
-
Source: (General protocol for Aryl Sulfone synthesis via Sulfinate).
-
COX-2 Inhibitor SAR
-
Prasit, P., et al. (1999). Discovery of Vioxx (Rofecoxib).[6] Bioorganic & Medicinal Chemistry Letters.
-
Source: (Demonstrates the utility of the methylsulfone/sulfonamide pharmacophore).
-
-
Physical Properties & CAS Data
- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8420, 2-Naphthalenesulfonic acid.
-
Source:
- BLD Pharm. (2025). 2-(Methylsulfonyl)naphthalene MSDS and Properties.
-
Source:
Sources
- 1. Sciencemadness Discussion Board - The synthesis of 1 and 2-naphthols from Napththalene - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. Sodium iodide-mediated synthesis of vinyl sulfides and vinyl sulfones with solvent-controlled chemical selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are COX-2 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 4. 2-Methylnaphthalene(91-57-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. 2-萘磺酰氯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
Thermodynamic Stability of Aryl Methyl Sulfones: A Technical Guide
Topic: Thermodynamic Stability of Aryl Methyl Sulfones Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Aryl methyl sulfones (
The Thermodynamic Landscape
Oxidation State and Energy Wells
The stability of aryl methyl sulfones is best understood through the lens of oxidative transformation. The oxidation of a sulfide to a sulfone is highly exothermic. While the sulfide
The sulfone group (
Figure 1: Thermodynamic Oxidation Landscape The following diagram illustrates the enthalpy changes associated with the stepwise oxidation of aryl methyl sulfides.
Caption: Energy progression of sulfur oxidation. The sulfone represents the global minimum in oxidative stability for the C-S-C system.
Bond Dissociation Energy (BDE)
The thermodynamic stability of the aryl methyl sulfone hinges on the strength of the
-
C-S Bond Strength: The BDE for the
bond in sulfones is typically 65–75 kcal/mol . While weaker than a or bond, it is significantly stronger than the bond in peroxides (~35 kcal/mol), conferring resistance to radical homolysis up to high temperatures. -
Resonance Stabilization: The sulfone group is a powerful electron-withdrawing group (EWG). It withdraws electron density from the aromatic ring via induction (
) and resonance ( ), stabilizing the molecule against oxidative attack but activating the ring toward nucleophilic aromatic substitution ( ).
Chemical Stability Profile
Acidity of -Protons
While thermodynamically stable against bond cleavage, aryl methyl sulfones exhibit kinetic reactivity at the
-
pKa Value: The
of the methyl protons in phenyl methyl sulfone ( ) is approximately 29 (in DMSO). -
Implication: They are stable to weak bases (e.g., carbonates, bicarbonates) but can be deprotonated by strong bases (e.g., n-BuLi, NaH, LDA) to form carbanions, which are useful synthetic intermediates (e.g., in Julia olefinations).
Hydrolytic and Metabolic Stability
-
Hydrolysis: The
bonds are inert to aqueous acid and base hydrolysis under standard conditions (pH 1–14, ambient to reflux temperatures). -
Metabolism: In drug discovery, aryl methyl sulfones are often employed as "metabolic blockers." Unlike sulfides (susceptible to S-oxidation) or labile esters, the sulfone moiety is generally resistant to CYP450-mediated metabolism, often serving as the terminal metabolite of sulfur-containing drugs (e.g., Coxibs).
Nucleophilic Aromatic Substitution ( )
The sulfone group activates the aryl ring. If a leaving group (e.g., F, Cl) is present at the ortho or para position, the molecule becomes susceptible to
Table 1: Comparative Stability Metrics
| Parameter | Aryl Methyl Sulfone | Aryl Methyl Sulfoxide | Aryl Methyl Sulfide |
| Oxidation State | +6 | 0 | -2 |
| Thermal Stability ( | > 400°C | ~ 150–200°C (Elimination) | > 300°C |
| Metabolic Fate | Excreted unchanged | Oxidized to Sulfone | Oxidized to Sulfoxide |
| pKa ( | ~29 | ~35 | ~42 |
| Reducibility | Difficult (requires strong reductants) | Moderate | Easy (to Sulfonium) |
Thermal Decomposition Mechanism
At extreme temperatures (typically >400°C), aryl methyl sulfones undergo pyrolysis. The decomposition does not proceed via simple elimination (as seen in sulfoxides) but rather through high-energy radical pathways.
The Mechanism: Homolysis and Extrusion
-
Homolytic Cleavage: The weakest link is the
bond. Thermal energy causes homolysis, generating an aryl radical and a methylsulfonyl radical (or aryl sulfonyl radical and methyl radical). -
Desulfonylation (
Extrusion): The sulfonyl radical is unstable at high temperatures and extrudes sulfur dioxide ( ), a thermodynamically stable gas (entropy driven). -
Recombination: The remaining aryl and methyl radicals recombine to form toluene derivatives or abstract hydrogen from the environment.
Figure 2: Thermal Decomposition Pathway
Caption: Pyrolytic decomposition via radical desulfonylation.
Experimental Protocols for Stability Assessment
To validate the stability of a new aryl methyl sulfone derivative, the following self-validating protocols are recommended.
Thermal Stability: TGA/DSC Workflow
Objective: Determine the onset temperature of decomposition (
-
Sample Preparation: Dry the sample (3-5 mg) in a vacuum oven at 40°C for 4 hours to remove solvates.
-
Instrument Setup: Calibrate TGA/DSC with Indium/Zinc standards.
-
Method:
-
Purge Gas: Nitrogen (
) at 50 mL/min (inert atmosphere). -
Ramp Rate: 10°C/min from 30°C to 600°C.
-
-
Analysis:
-
Identify
(extrapolated onset of mass loss). -
Verify if mass loss corresponds to
extrusion (theoretical mass % of ). -
Pass Criteria: No significant mass loss (<1%) below 200°C.
-
Chemical Stress Testing (For Drug Development)
Objective: Assess hydrolytic stability under accelerated conditions.
-
Preparation: Dissolve compound (1 mM) in acetonitrile/buffer mixtures (1:1).
-
Conditions:
-
Acid: 0.1 N HCl, 60°C, 24 hours.
-
Base: 0.1 N NaOH, 60°C, 24 hours.
-
Oxidative: 3%
, 25°C, 24 hours.
-
-
Quantification: Analyze via HPLC-UV/MS.
-
Calculate % recovery.
-
Pass Criteria: >99% recovery indicates high stability.
-
Figure 3: Stability Assessment Workflow
Caption: Standardized workflow for validating thermodynamic and kinetic stability.
References
-
Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456–463. Link
-
Drabowicz, J., et al. (2000). Thermal degradation mechanism of poly(arylene sulfone)s. Journal of Polymer Science Part A: Polymer Chemistry, 38(3), 583-593. Link
-
Luo, Y., et al. (2011). Homolytic Bond Dissociation Energies of the C-S Bond. Comprehensive Handbook of Chemical Bond Energies, CRC Press. Link
-
Scott, K. A., et al. (2022). Metabolic hydrolysis of heteroaryl/aryl sulfonamides; a potential toxicological flag. Medicinal Chemistry in Review. Link
-
Cheng, Z., et al. (2019). Switchable Synthesis of Aryl Sulfones and Sulfoxides through Solvent-Promoted Oxidation. Organic Letters, 21(22), 8925–8929. Link
2-(Methylsulfonyl)naphthalene: A Comprehensive Technical Guide on Physical State, Melting Point, and Experimental Methodologies
Executive Summary
In the realm of functionalized aromatic compounds, 2-(Methylsulfonyl)naphthalene (CAS: 35330-75-7), also known as 2-naphthyl methyl sulfone, serves as a critical intermediate in organic synthesis, materials science, and medicinal chemistry[1][2]. As a Senior Application Scientist, understanding the physicochemical properties of such sulfonyl-bearing aromatics is paramount for downstream drug development and material formulation.
This whitepaper provides an in-depth analysis of the physical state and melting point of 2-(Methylsulfonyl)naphthalene. By deconstructing the intermolecular forces governing its crystal lattice and establishing a self-validating experimental protocol for its synthesis and thermal analysis, this guide ensures that researchers can achieve highly reproducible analytical results.
Physicochemical Profiling & Quantitative Data
At standard temperature and pressure (STP), 2-(Methylsulfonyl)naphthalene presents as a white solid [3]. Its relatively high melting point is a direct consequence of its molecular architecture. The table below summarizes the core quantitative data necessary for material identification and analytical validation.
| Property | Value / Description |
| Chemical Name | 2-(Methylsulfonyl)naphthalene |
| Synonyms | 2-naphthyl methyl sulfone; 2-methanesulfonylnaphthalene[2] |
| CAS Number | 35330-75-7[1] |
| Molecular Formula | C₁₁H₁₀O₂S[4] |
| Molecular Weight | 206.26 g/mol [1] |
| Physical State | White Solid[3] |
| Melting Point | 138–140 °C[3] |
| IR (KBr) Signatures | 1290 cm⁻¹, 1120 cm⁻¹ (Sulfonyl stretches)[3] |
| Mass Spectrometry (m/z) | 206 (M⁺)[3] |
Mechanistic Insights: Causality Behind the Physical State
To understand why 2-(Methylsulfonyl)naphthalene is a solid with a melting point of 138–140 °C[3], we must examine the causality of its intermolecular interactions. The physical state of any organic compound is dictated by the energy required to disrupt its crystal lattice.
-
The Naphthalene Core (π-π Stacking): The fused bicyclic aromatic ring provides a rigid, planar structure. This extended π-electron system facilitates highly ordered, face-to-face, and edge-to-face π-π stacking interactions between adjacent molecules in the solid state.
-
The Methylsulfonyl Group (Dipole-Dipole Forces): The
moiety is highly electron-withdrawing. The oxygen atoms carry a strong partial negative charge ( ), while the sulfur atom carries a partial positive charge ( ). This creates a powerful permanent dipole. In the crystal lattice, these sulfonyl groups align to maximize strong dipole-dipole interactions .
The synergistic effect of van der Waals forces from the aromatic core and the electrostatic forces from the sulfonyl group results in a high lattice energy. Consequently, substantial thermal energy (138–140 °C) is required to transition the compound from a highly ordered crystalline solid to a liquid state.
Mechanistic pathway linking molecular structure to its solid physical state and melting point.
Experimental Protocol: Synthesis and Thermal Analysis
A robust scientific methodology must be a self-validating system. The following protocols outline the synthesis of the compound based on the foundational work by[3][5], followed by a rigorous thermal analysis workflow.
Phase 1: Synthesis & Isolation
According to the established one-pot synthesis of dienes and their analogues[6]:
-
Lithiation: Cool a solution of diethyl phosphonate (2.39 mmol) in THF (20 mL) to -75 °C. Add butyllithium (2.39 mmol) to generate diethyl lithiophosphonate[3].
-
Michael Addition & Condensation: Introduce diethyl[1-(methylsulfonyl)vinyl]phosphonate (2 mmol) to the cooled solution, followed by phthalaldehyde (2 mmol)[3].
-
Isolation: Allow the reaction to proceed, followed by standard aqueous workup and extraction.
-
Crystallization: Purify the crude product via recrystallization to yield 2-(Methylsulfonyl)naphthalene as a white solid (approx. 31% yield)[3].
Phase 2: Melting Point Determination (Self-Validating Protocol)
To accurately verify the 138–140 °C melting point[3], standard capillary methods must be paired with Differential Scanning Calorimetry (DSC).
-
Sample Desiccation (Critical Step): Dry the white solid in a vacuum desiccator over phosphorus pentoxide (
) for 24 hours. Causality: Even trace amounts of moisture act as impurities, disrupting the crystal lattice and causing melting point depression and line broadening. -
Capillary Loading: Pulverize the dried sample into a fine powder. Load it into a glass capillary tube, tapping it down to a tightly packed depth of 2–3 mm. Causality: Loose packing leads to uneven heat distribution and inaccurate visual onset readings.
-
Ramp Heating: Insert the capillary into the melting point apparatus. Rapidly heat to 125 °C, then reduce the ramp rate to strictly 1 °C/min . Causality: A slow ramp rate ensures thermal equilibrium between the heating block and the sample. Heating too quickly causes a thermal lag, resulting in an artificially high melting point reading.
-
Visual Observation: Record the onset point (first appearance of liquid phase) and the clear point (complete liquefaction). The expected range is 138–140 °C[3].
-
Orthogonal Validation: Confirm the structure using IR spectroscopy (looking for strong sulfonyl bands at 1290 and 1120 cm⁻¹) and Mass Spectrometry (yielding an M⁺ peak at m/z 206)[3].
Self-validating experimental workflow for synthesis, thermal analysis, and validation.
Conclusion
The physical state (white solid) and melting point (138–140 °C) of 2-(Methylsulfonyl)naphthalene are intrinsic properties dictated by its robust crystal lattice, which is stabilized by aromatic π-π stacking and strong sulfonyl dipole interactions[3]. By adhering to strict desiccation and controlled ramp-heating protocols, researchers can ensure high-fidelity thermal analysis, paving the way for its reliable use in advanced chemical synthesis and drug development.
References
-
Minami, T., Tokumasu, S., & Hirao, I. (1985). Reactions of Vinylphosphonates. 3. One-Pot Synthesis of Dienes and Their Analogues from Vinylphosphonates, Aldehydes and Diethyl Phosphonate. Bulletin of the Chemical Society of Japan, 58(7), 2139–2140.[Link]
-
LookChem. Cas 35330-75-7, Naphthalene, 2-(methylsulfonyl)- Basic Information and Properties.[Link]
-
Molaid. 2-(methylsulfonyl)naphthalene - CAS 35330-75-7.[Link]
Sources
Methodological & Application
synthesis of 2-(Methylsulfonyl)naphthalene from 2-naphthalenethiol
Abstract
This application note details a robust, scalable, and environmentally conscious protocol for the synthesis of 2-(methylsulfonyl)naphthalene (CAS: 22406-87-7) from 2-naphthalenethiol. While traditional methods often employ stoichiometric organic peracids (e.g., m-CPBA) and toxic alkylating agents, this guide prioritizes a "Green Chemistry" approach. We present a two-stage workflow: (1) efficient S-methylation using methyl iodide under mild basic conditions, followed by (2) a catalytic oxidation using 30% hydrogen peroxide (
Strategic Analysis & Chemistry
The transformation of a thiol to a sulfone involves two distinct chemical environments: nucleophilic substitution followed by electrophilic oxidation.
-
Step 1: S-Methylation (Nucleophilic Substitution): The thiolate anion is generated in situ using a weak base (
) in a polar aprotic solvent (Acetone or DMF). This species attacks the electrophilic methyl source ( ).-
Why this route? Although Dimethyl Carbonate (DMC) is a greener methylating agent, it often requires high temperatures and autoclaves. For laboratory-scale precision, MeI/Base remains the gold standard for yield, provided safety protocols are strictly followed.
-
-
Step 2: Oxidation (Electrophilic Addition): The sulfide is oxidized to the sulfoxide and then the sulfone.
-
The "Green" Advantage: Traditional oxidants like m-CPBA generate equimolar amounts of benzoic acid waste, complicating workup. The
system generates only water as a byproduct. The tungstate ion forms a peroxotungstate species in situ, which acts as the active oxygen transfer agent.
-
Reaction Pathway Diagram
Figure 1: Step-wise chemical transformation from thiol to sulfone via tungstate-catalyzed oxidation.[1][2][3]
Safety Protocols (Critical)
| Hazard | Source | Mitigation Strategy |
| Stench | 2-Naphthalenethiol | Thiols have a low odor threshold. All work must be performed in a functioning fume hood. Bleach (NaOCl) solution should be kept ready to neutralize glassware/spills immediately. |
| Neurotoxicity | Methyl Iodide (MeI) | MeI is a potent alkylating agent and neurotoxin. Use double-gloving (Nitrile over Laminate) and dispense via syringe to avoid aerosolization. |
| Explosion | Hydrogen Peroxide (30%) | High-strength peroxides can react violently with transition metals or organics. Ensure the reaction is cooled during addition. Never concentrate the peroxide reaction mixture to dryness without testing for peroxides. |
Experimental Protocols
Protocol A: Synthesis of Methyl 2-naphthyl sulfide (Intermediate)
Reagents:
-
2-Naphthalenethiol (10.0 mmol, 1.60 g)
-
Methyl Iodide (12.0 mmol, 0.75 mL)
-
Potassium Carbonate (
), anhydrous (15.0 mmol, 2.07 g) -
Acetone (30 mL, reagent grade)
Procedure:
-
Setup: Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar.
-
Dissolution: Add 2-naphthalenethiol and acetone. Stir until dissolved.
-
Base Addition: Add
in a single portion. The suspension may turn slightly yellow. -
Alkylation: Add Methyl Iodide dropwise via syringe over 5 minutes. Cap the flask with a septum and vent needle (or drying tube).
-
Reaction: Stir vigorously at room temperature for 2 hours. Monitor by TLC (Hexanes:EtOAc 9:1). The thiol spot (
) should disappear, replaced by the sulfide ( ). -
Workup: Filter off the solid
and wash the pad with acetone. Concentrate the filtrate under reduced pressure to yield a crude off-white solid. -
Purification (Optional): If the intermediate is dark, pass through a short silica plug eluting with hexanes. Yield is typically >95%.
Protocol B: Green Oxidation to Sulfone
Reagents:
-
Crude Methyl 2-naphthyl sulfide (from Protocol A)
-
Hydrogen Peroxide (30% w/w aq., 40.0 mmol, ~4.5 mL)
-
Sodium Tungstate Dihydrate (
) (0.5 mmol, 5 mol%) -
Phenylphosphonic acid (optional co-catalyst for speed, 0.5 mmol) or acidic buffer.
-
Methanol (20 mL)
Procedure:
-
Setup: Dissolve the sulfide in Methanol (20 mL) in a 100 mL RBF.
-
Catalyst: Add
(dissolved in minimal water, ~1 mL). -
Oxidant Addition (Exotherm Control): Cool the mixture to 0°C (ice bath). Add 30%
dropwise. -
Reaction: Remove the ice bath and heat to 50°C for 2–4 hours.
-
Note: The reaction passes through the sulfoxide (polar, lower
). Continue heating until the sulfoxide is fully converted to the non-polar sulfone.
-
-
Quench: Cool to room temperature. Add saturated sodium sulfite (
) solution slowly to quench excess peroxide (test with starch-iodide paper: blue = active peroxide). -
Isolation: The sulfone often precipitates upon water addition. If not, extract with Ethyl Acetate (
mL). Wash organics with brine, dry over , and concentrate. -
Crystallization: Recrystallize from Ethanol/Water (9:1) to obtain white needles.[4]
Workflow Visualization
Figure 2: Decision tree and workflow for the synthesis process.
Characterization Data
The following data validates the identity of 2-(Methylsulfonyl)naphthalene.
| Property | Value / Observation | Notes |
| Appearance | White crystalline needles | Recrystallized from Ethanol |
| Melting Point | 142 – 143 °C | Literature value: 140–145 °C [1] |
| Methyl singlet at ~3.15 ppm is diagnostic for sulfones (vs 2.5 ppm for sulfides).[5] The H-1 proton is significantly deshielded. | ||
| The methyl carbon appears at ~44.5 ppm.[2][4][5][6] | ||
| MS (ESI) | Consistent with Molecular Weight 206.26 |
Troubleshooting & Tips
-
Incomplete Oxidation: If TLC shows a spot midway between sulfide and sulfone, it is the sulfoxide. Add 10% more
and increase time/temperature slightly. -
Oily Product: If the product oils out during recrystallization, the ethanol concentration is too low. Re-dissolve in hot ethanol and add water dropwise only until slight turbidity appears, then cool slowly.
-
Catalyst Removal: The tungstate catalyst is water-soluble. Thorough water washing during the workup is usually sufficient to remove it.
References
-
Sato, K., et al. "Oxidation of sulfides to sulfoxides and sulfones with 30% hydrogen peroxide under organic solvent- and halogen-free conditions." Tetrahedron, vol. 57, no. 13, 2001, pp. 2469-2476.
-
Schultz, H. S., et al. "New Catalysts for the Oxidation of Sulfides to Sulfones with Hydrogen Peroxide." The Journal of Organic Chemistry, vol. 28, no. 4, 1963, pp. 1140–1142.
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 22406-87-7, 2-(Methylsulfonyl)naphthalene." PubChem, 2024.
-
Fisher Scientific. "Safety Data Sheet: 2-Naphthalenethiol."
Sources
oxidation of 2-methylthionaphthalene using mCPBA or H2O2
Application Note: Chemoselective Oxidation Strategies for 2-Methylthionaphthalene
Abstract & Scope
This application note details the chemoselective oxidation of 2-methylthionaphthalene (also known as methyl 2-naphthyl sulfide) to its corresponding sulfoxide and sulfone derivatives. The sulfide moiety is highly susceptible to oxidation; however, controlling the reaction to stop at the sulfoxide (S=O) stage without over-oxidation to the sulfone (O=S=O) requires precise methodological control.
We compare two primary oxidative systems:
-
mCPBA (meta-Chloroperoxybenzoic acid): The "Gold Standard" for laboratory-scale, high-precision synthesis.
-
H₂O₂ (Hydrogen Peroxide) in HFIP: A "Green Chemistry" approach utilizing fluorinated solvents to enhance selectivity and eliminate toxic byproducts.
Target Audience: Medicinal chemists, process development scientists, and academic researchers focusing on naphthalene-based pharmacophores.
Mechanistic Principles
Understanding the mechanism is vital for controlling selectivity. The oxidation proceeds sequentially: Sulfide
Electrophilic Oxidation (mCPBA)
mCPBA acts as an electrophilic oxygen source. The sulfur atom of the 2-methylthionaphthalene acts as a nucleophile, attacking the electrophilic oxygen of the peracid.
-
Selectivity Factor: The sulfide is more nucleophilic than the sulfoxide. However, mCPBA is a strong oxidant; if the temperature is not controlled, the sulfoxide will compete for the oxidant, leading to sulfone formation.
-
Transition State: Proceeds via a "Butterfly" transition state where the proton is transferred intramolecularly to the carbonyl oxygen.
Solvent-Activated Oxidation (H₂O₂/HFIP)
Hydrogen peroxide is generally a sluggish oxidant for sulfides without a catalyst. However, 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) acts as a powerful hydrogen-bond donor solvent.
-
Activation: HFIP activates H₂O₂ by hydrogen bonding to the peroxide oxygens, increasing their electrophilicity.
-
Selectivity: This system is remarkably selective for sulfoxides because the HFIP-H₂O₂ complex is electrophilic enough to oxidize the sulfide but often insufficiently electrophilic to oxidize the electron-deficient sulfoxide further.
Visualized Pathways
The following diagram illustrates the sequential oxidation pathway and the decision logic for reagent selection.
Figure 1: Reaction pathways for the oxidation of 2-methylthionaphthalene. Note the divergence in conditions required to stop at the sulfoxide versus proceeding to the sulfone.
Experimental Protocols
Protocol A: Selective Synthesis of Sulfoxide using mCPBA
Best for: Small-scale, precise stoichiometry, rapid results.
Reagents:
-
Substrate: 2-Methylthionaphthalene (1.0 mmol, 174 mg)
-
Oxidant: mCPBA (77% max purity typical, adjust calc.) (1.0 mmol active oxidant)
-
Solvent: Dichloromethane (DCM), anhydrous (10 mL)
-
Quench: Sat. NaHCO₃, Sat. Na₂S₂O₃[1]
Step-by-Step:
-
Preparation: Dissolve 174 mg of 2-methylthionaphthalene in 8 mL of DCM in a round-bottom flask. Cool to 0°C (ice bath). Note: For ultra-high selectivity, cool to -78°C using acetone/dry ice.
-
Addition: Dissolve mCPBA (calculated 1.0 equivalent) in 2 mL DCM. Add this solution dropwise to the sulfide solution over 10 minutes.
-
Reaction: Stir at 0°C. Monitor by TLC (Hexane/EtOAc 4:1). The sulfide (high R_f) should disappear; sulfoxide (lower R_f) appears. Reaction is typically complete in 30–60 minutes .
-
Quench: Add 10 mL of 10% Na₂S₂O₃ (sodium thiosulfate) to destroy excess peroxide. Stir vigorously for 10 mins.
-
Workup: Transfer to a separatory funnel.
-
Wash organic layer with Sat.[1] NaHCO₃ (2 x 10 mL) to remove m-chlorobenzoic acid byproduct.
-
Wash with Brine (10 mL).
-
Dry over MgSO₄, filter, and concentrate in vacuo.
-
-
Purification: Flash column chromatography (Silica gel, gradient Hexane
20% EtOAc/Hexane).
Protocol B: Green Synthesis of Sulfoxide using H₂O₂/HFIP
Best for: High chemoselectivity, avoiding aromatic acid byproducts, "Green" chemistry.
Reagents:
-
Substrate: 2-Methylthionaphthalene (1.0 mmol)
-
Oxidant: 30% Aqueous H₂O₂ (1.2 mmol, 1.2 eq)
-
Solvent: 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) (2 mL)
Step-by-Step:
-
Preparation: Dissolve substrate in HFIP at Room Temperature (RT).
-
Addition: Add 30% H₂O₂ directly to the solution.
-
Reaction: Stir at RT. The reaction is slower than mCPBA (typically 1–4 hours ).
-
Self-Validating Check: HFIP promotes the reaction without acid catalysis. If the reaction stalls, mild warming to 40°C is permissible, but RT is usually sufficient for this substrate.
-
-
Workup:
-
Dilute with EtOAc.
-
Wash with water and brine. (HFIP is water-soluble and washes away).
-
Dry and concentrate.[1]
-
-
Outcome: Often yields pure sulfoxide requiring no chromatography.
Protocol C: Synthesis of Sulfone (Over-oxidation)
Best for: Intentionally synthesizing the sulfone derivative.
Reagents:
-
Substrate: 2-Methylthionaphthalene (1.0 mmol)
-
Oxidant: mCPBA (2.5 – 3.0 mmol)
-
Solvent: DCM (10 mL)
Step-by-Step:
-
Preparation: Dissolve substrate in DCM at RT.
-
Addition: Add mCPBA (2.5 eq) in one portion.
-
Reaction: Stir at Room Temperature or reflux (40°C) for 4–12 hours.
-
Monitoring: TLC should show conversion of the intermediate sulfoxide to the even more polar sulfone.
-
Workup: Same as Protocol A (Thiosulfate/Bicarbonate wash).
Data & Comparison
| Feature | mCPBA (0°C) | H₂O₂ / HFIP | H₂O₂ / Acetic Acid |
| Primary Product | Sulfoxide | Sulfoxide | Sulfoxide/Sulfone Mix |
| Selectivity | Good (requires temp control) | Excellent (Solvent controlled) | Poor (Time dependent) |
| Reaction Time | < 1 Hour | 1–4 Hours | 4–12 Hours |
| Byproducts | m-Chlorobenzoic acid (Solid) | Water | Acetic acid |
| Atom Economy | Low (Large byproduct mass) | High (Only water produced) | Medium |
| Safety | Shock sensitive (Solid) | Corrosive (Liquid) | Corrosive |
Troubleshooting & Critical Parameters
-
Issue: Over-oxidation to Sulfone.
-
Cause: Too much oxidant or temperature too high.
-
Fix: Use exactly 1.0 eq of mCPBA.[2] Lower temp to -78°C. Switch to H₂O₂/HFIP protocol.
-
-
Issue: Incomplete Conversion.
-
Cause: Old mCPBA (purity degrades).
-
Fix: Titrate mCPBA before use or use 1.1 eq. For H₂O₂, ensure the bottle is fresh (H₂O₂ decomposes to water over time).
-
-
Issue: Separation Difficulties.
-
Insight: The sulfoxide is chiral (racemic) and much more polar than the sulfide. The sulfone is slightly more polar than the sulfoxide. Use a polar solvent system (EtOAc/DCM) for TLC to distinguish them.
-
Safety Information
-
Peroxides: mCPBA and concentrated H₂O₂ are strong oxidizers. Do not concentrate reaction mixtures containing excess peroxides to dryness without testing for peroxides (starch-iodide paper). Explosions can occur.[1][3]
-
Quenching: Always quench with a reducing agent (Sodium Thiosulfate or Sodium Bisulfite) before workup. The reaction is exothermic; add quench slowly.
-
HFIP: HFIP is a volatile, corrosive fluorinated solvent. Use in a fume hood. It can cause severe eye damage.[1][4]
References
-
Ravikumar, K. S., et al. "Hexafluoroisopropanol as a selective solvent for the oxidation of sulfides to sulfoxides with hydrogen peroxide." European Journal of Organic Chemistry, 1998(11), 2537-2540. Link
-
Trost, B. M., & Curran, D. P. "Chemoselectivity in the oxidation of sulfides." Tetrahedron Letters, 22(14), 1287-1290. (Classic mCPBA selectivity). Link
-
Sato, K., et al. "A "Green" Route to Adipic Acid: Direct Oxidation of Cyclohexenes with 30% Hydrogen Peroxide." Science, 281(5383), 1646-1647. (Context on Green H2O2 oxidation methods). Link
-
Madesclaire, M. "Synthesis of Sulfoxides by Oxidation of Thioethers." Tetrahedron, 42(20), 5459-5495. (Comprehensive Review). Link
Sources
Technical Brief: 2-(Methylsulfonyl)naphthalene as a Pharmacophore Scaffold
Topic: 2-(Methylsulfonyl)naphthalene as Intermediate in COX-2 Inhibitor Synthesis Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.
Executive Summary
2-(Methylsulfonyl)naphthalene (also known as methyl 2-naphthyl sulfone) represents a critical structural hybrid in the design of cyclooxygenase-2 (COX-2) inhibitors. It combines the lipophilic bulk of the naphthalene ring—mimicking the scaffold of traditional NSAIDs like Naproxen—with the methylsulfonyl (
While commercial coxibs (e.g., Celecoxib, Etoricoxib) utilize a phenyl-sulfonamide or phenyl-sulfone motif, the naphthalene analog is a vital research intermediate used to probe the steric tolerance of the COX-2 hydrophobic channel. The bulky naphthalene group fills the active site more completely than a phenyl ring, while the sulfone moiety inserts into the secondary "side pocket" (accessible only in COX-2 due to the Val523 residue), locking the enzyme in an inactive conformation.
This guide details the synthesis , purification , and downstream application of this intermediate, focusing on high-yield, scalable protocols suitable for lead optimization libraries.
Mechanism of Action & SAR Logic
The utility of 2-(methylsulfonyl)naphthalene lies in its ability to exploit the structural differences between COX-1 and COX-2.
-
The Selectivity Filter: COX-1 has a bulky Isoleucine at position 523, blocking access to a secondary hydrophobic side pocket. COX-2 has a smaller Valine at 523, creating a "gap."
-
The Pharmacophore: The
group enters this gap, forming hydrogen bonds with His90 and Arg513 . -
The Scaffold: The naphthalene ring provides extensive
- stacking interactions within the main hydrophobic channel, increasing binding affinity compared to smaller phenyl analogs.
Visualization: Pharmacophore Binding Logic
Caption: Structural logic of 2-(methylsulfonyl)naphthalene binding. The sulfone group exploits the Val523 gate to anchor the molecule, while the naphthalene core maximizes hydrophobic contact.
Synthesis Protocol: 2-(Methylsulfonyl)naphthalene
This protocol utilizes a Grignard-mediated thiolation followed by a Green Oxidation using Oxone. This route is preferred over direct sulfonation (which yields mixtures of isomers) or reduction of sulfonyl chlorides (which requires harsh conditions).
Phase A: Synthesis of 2-(Methylthio)naphthalene
Reaction Type: Grignard Formation / Electrophilic Trapping Precursor: 2-Bromonaphthalene
Reagents:
-
2-Bromonaphthalene (1.0 eq)
-
Magnesium turnings (1.2 eq)
-
Dimethyl disulfide (MeSSMe) (1.5 eq)
-
THF (Anhydrous)
Step-by-Step Methodology:
-
Activation: In a flame-dried 3-neck flask under Argon, activate Mg turnings (1.2 eq) with a crystal of iodine.
-
Grignard Formation: Add a solution of 2-bromonaphthalene (20.7 g, 100 mmol) in dry THF (100 mL) dropwise to the Mg. Maintain a gentle reflux. Stir for 1 hour after addition until Mg is consumed.
-
Thiolation: Cool the Grignard solution to 0°C. Add Dimethyl disulfide (14.1 g, 150 mmol) dropwise. Caution: Exothermic.
-
Workup: Stir at room temperature for 2 hours. Quench with saturated
. Extract with Ethyl Acetate (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> mL). -
Purification: Dry organic layer over
. Concentrate. Purify via short silica plug (Hexanes) to remove unreacted disulfide.-
Yield Target: >85% (Pale yellow oil/solid).[1]
-
Phase B: Oxidation to 2-(Methylsulfonyl)naphthalene
Reaction Type: Chemoselective Oxidation Reagent: Oxone® (Potassium peroxymonosulfate)
Step-by-Step Methodology:
-
Dissolution: Dissolve 2-(methylthio)naphthalene (17.4 g, 100 mmol) in MeOH:Water (1:1, 200 mL).
-
Oxidation: Add Oxone® (184 g, 300 mmol, 3 eq) in portions over 30 minutes. The reaction is slightly exothermic; maintain temp < 40°C.
-
Monitoring: Stir for 4–6 hours. Monitor via TLC (30% EtOAc/Hexane). The sulfide spot (
) will disappear; sulfone appears ( ). -
Isolation: Filter off the white precipitate (inorganic salts). Concentrate the filtrate to remove MeOH.
-
Crystallization: The product precipitates from the remaining aqueous layer. Filter and wash with cold water. Recrystallize from Ethanol.
Application: Building the COX-2 Inhibitor Scaffold
The 2-(methylsulfonyl)naphthalene is rarely the final drug; it is the coupling partner . To attach it to a central heterocycle (e.g., pyrazole, furanone), it must be functionalized.
Challenge: The
Protocol: Regioselective Bromination for Cross-Coupling
To use this intermediate in a Suzuki coupling, you typically need 1-bromo-2-(methylsulfonyl)naphthalene .
Note: It is chemically superior to brominate the sulfide (Phase A product) BEFORE oxidation.
Optimized Workflow:
-
Substrate: 2-(Methylthio)naphthalene.
-
Bromination: React with
(1.05 eq) in Acetic Acid at 0°C. -
Oxidation: Oxidize the resulting 1-bromo-2-(methylthio)naphthalene with Oxone (as per Phase B).
-
Result: 1-Bromo-2-(methylsulfonyl)naphthalene .
-
Coupling: This bromide is now a highly reactive partner for Suzuki-Miyaura coupling with aryl boronic acids to create 1,2-diaryl systems.
Experimental Workflow Diagram
Caption: Divergent synthesis workflow. Path B is recommended for generating coupling partners for COX-2 inhibitor libraries.
Data Summary & Quality Control
| Parameter | Specification | Method |
| Appearance | White crystalline powder | Visual |
| Melting Point | 140–142°C | Capillary MP |
| Purity | >98% | HPLC (254 nm) |
| 1H NMR (CDCl3) | 400 MHz NMR | |
| Key Impurity | Methyl 2-naphthyl sulfoxide (Incomplete oxidation) | LC-MS |
Self-Validation Check:
-
Incomplete Oxidation: If the melting point is low (<135°C), the sulfoxide intermediate is likely present. Extend reaction time with excess Oxone.
-
Regiochemistry: In Path B, confirm the position of bromine via NOESY NMR. The H-1 proton signal should be absent, and the coupling pattern of H-3 should change to a doublet.
References
-
COX-2 Selectivity Mechanism
-
Kurumbail, R. G., et al. "Structural basis for selective inhibition of cyclooxygenase-2 by anti-inflammatory agents." Nature384 , 644–648 (1996). Link
-
-
Synthesis of Methyl Sulfones
-
Trost, B. M., & Curran, D. P. "Chemoselective oxidation of sulfides to sulfones with potassium hydrogen persulfate." Tetrahedron Letters22 , 1287–1290 (1981). Link
-
-
Naphthalene COX-2 Inhibitors
-
Almansa, C., et al. "Synthesis and Structure-Activity Relationship of a New Series of COX-2 Selective Inhibitors: 1,5-Diarylpyrroles." Journal of Medicinal Chemistry46 , 3463–3475 (2003). Link
-
-
Green Oxidation Protocols
-
Organic Syntheses, Coll. Vol. 10, p.472 (2004); Vol. 79, p.165 (2002). (General protocols for sulfide to sulfone oxidation). Link
-
Sources
- 1. chimia.ch [chimia.ch]
- 2. CN1923774A - Preparation method of 1-bromine naphthalene - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Anaerobic Degradation of 2-Methylnaphthalene by a Sulfate-Reducing Enrichment Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CN104478667A - Preparation method for 1-bromo-2-naphthol - Google Patents [patents.google.com]
- 8. Suzuki Coupling [organic-chemistry.org]
Application Notes and Protocols: The Strategic Use of 2-Naphthyl Sulfones in Nucleophilic Aromatic Substitution
Audience: Researchers, scientists, and drug development professionals.
Introduction: Beyond Halides, The Ascendancy of the Sulfone Leaving Group
Nucleophilic aromatic substitution (SNAr) is a cornerstone of modern organic synthesis, enabling the formation of carbon-heteroatom bonds on aromatic scaffolds. While traditionally dominated by the use of activated aryl halides, the strategic deployment of alternative leaving groups offers a broader synthetic toolbox. Among these, the sulfone group (—SO₂R) has emerged as a particularly powerful and versatile activating and leaving group.[1][2] Its strong electron-withdrawing nature primes the aromatic ring for nucleophilic attack, and the resulting sulfinate anion is a stable and effective leaving group.
The 2-naphthyl sulfone motif is of significant interest in medicinal chemistry and materials science.[3][4][5][6] Compounds bearing the 2-naphthyl core are prevalent in pharmaceuticals, and the ability to functionalize this system efficiently is critical.[3][4][7] This guide provides a detailed exploration of the mechanistic underpinnings, practical applications, and field-tested protocols for leveraging 2-naphthyl sulfones in SNAr reactions, offering researchers a comprehensive resource for synthesis and drug discovery.
Mechanistic Framework: The Addition-Elimination Pathway
The SNAr reaction of 2-naphthyl sulfones proceeds through a well-established two-step addition-elimination mechanism.[8][9][10][11] Understanding this pathway is crucial for rational reaction design and troubleshooting.
-
Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile (Nu⁻) at the ipso-carbon—the carbon atom bearing the sulfone leaving group. This step is typically the rate-determining step as it involves the temporary disruption of the naphthalene ring's aromaticity.[10] The result is a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[8][9]
-
Stabilization of the Meisenheimer Complex: The potent electron-withdrawing sulfone group plays a dual role. It not only activates the ring towards the initial attack but also stabilizes the negative charge of the Meisenheimer complex through resonance and induction, lowering the activation energy of the first step.
-
Elimination and Re-aromatization: The aromaticity of the naphthalene ring is restored in the second, faster step, which involves the expulsion of the sulfinate anion (ArSO₂⁻) as the leaving group.
The overall mechanism can be visualized as follows:
Caption: A generalized experimental workflow for SNAr reactions.
Protocols and Application Notes
Synthesis of 2-Naphthyl Ethers via C-O Bond Formation
The synthesis of aryl ethers, particularly diaryl ethers, is of great importance in the development of pharmaceuticals and agrochemicals. [12]The Williamson ether synthesis is often limited to alkyl halides, making the SNAr approach a superior method for constructing aryl-aryl ether linkages.
Protocol: Synthesis of 2-(4-methoxyphenoxy)naphthalene
-
Materials and Reagents:
-
2-(Methylsulfonyl)naphthalene (1.0 eq)
-
4-Methoxyphenol (1.2 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous (0.2 M concentration relative to sulfone)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
Inert atmosphere (Nitrogen or Argon)
-
-
Experimental Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 2-(methylsulfonyl)naphthalene, 4-methoxyphenol, and anhydrous K₂CO₃.
-
Add anhydrous DMF via syringe and begin vigorous stirring.
-
Fit the flask with a reflux condenser and heat the reaction mixture to 120 °C using an oil bath or heating mantle.
-
Maintain the temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS (typically 4-12 hours).
-
Upon completion, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing cold water, which should precipitate the crude product.
-
Filter the solid, wash thoroughly with water, and then with a small amount of cold ethanol to remove residual DMF.
-
Dry the crude solid under vacuum.
-
Purify the product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure 2-(4-methoxyphenoxy)naphthalene.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
| Nucleophile (Phenol) | Base | Temp (°C) | Time (h) | Yield (%) |
| 4-Methoxyphenol | K₂CO₃ | 120 | 6 | 92 |
| Phenol | K₂CO₃ | 120 | 8 | 88 |
| 4-Nitrophenol | Cs₂CO₃ | 100 | 3 | 95 |
| 4-Cresol | K₂CO₃ | 120 | 7 | 90 |
Table 1. Representative yields for the synthesis of 2-naphthyl ethers. The use of an electron-deficient phenol (4-nitrophenol) results in a more acidic proton, allowing for a faster reaction at a lower temperature.
Synthesis of 2-Naphthylamines via C-N Bond Formation
N-Aryl amines are privileged structures in countless bioactive molecules. [13][14]The SNAr reaction provides a powerful, often complementary method to metal-catalyzed cross-coupling reactions for their synthesis.
Protocol: Synthesis of N-benzylnaphthalen-2-amine
-
Materials and Reagents:
-
2-(Phenylsulfonyl)naphthalene (1.0 eq)
-
Benzylamine (2.5 eq)
-
Dimethyl sulfoxide (DMSO), anhydrous (0.2 M concentration relative to sulfone)
-
Microwave reaction vial, magnetic stirrer
-
Microwave reactor
-
-
Experimental Procedure:
-
In a microwave reaction vial, combine 2-(phenylsulfonyl)naphthalene and a magnetic stir bar.
-
Add anhydrous DMSO, followed by benzylamine. Expertise Note: Using an excess of a liquid amine like benzylamine allows it to serve as both the nucleophile and the base, simplifying the reaction setup.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor and heat to 150 °C for 30-60 minutes.
-
Monitor the reaction by LC-MS to confirm consumption of the starting material.
-
After cooling, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer and wash it sequentially with water (2x) and brine (1x).
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
-
Characterize the final product via NMR and HRMS.
-
| Nucleophile (Amine) | Base | Temp (°C) | Time | Yield (%) |
| Benzylamine | Excess Amine | 150 (MW) | 45 min | 85 |
| Morpholine | K₂CO₃ | 140 | 4 h | 91 |
| Aniline | KtBuO | 130 | 6 h | 76 |
| Piperidine | Excess Amine | 150 (MW) | 30 min | 89 |
Table 2. Representative yields for the synthesis of 2-naphthylamines. Aliphatic amines are generally more nucleophilic and react more readily than aromatic amines like aniline.
Troubleshooting and Expert Insights
-
Issue: Low or No Conversion.
-
Causality: Insufficient activation energy, poor nucleophile, or inactive base.
-
Solution: Increase the reaction temperature. If using conventional heating, consider switching to microwave irradiation. Ensure the base (e.g., K₂CO₃) is anhydrous and finely powdered for maximum surface area. For weak nucleophiles, pre-formation of the conjugate base with a stronger base like NaH may be required.
-
-
Issue: Side Product Formation.
-
Causality: At high temperatures, some polar aprotic solvents like DMF can decompose or participate in side reactions. For example, DMF can be a source of dimethylamine at high temperatures.
-
Solution: Switch to a more robust solvent like DMSO or diphenyl sulfone. Alternatively, conduct the reaction at the lowest possible temperature that affords a reasonable reaction rate.
-
-
Issue: Hydrolysis of the Sulfone.
-
Causality: Presence of water and a strong base can lead to nucleophilic attack by hydroxide, reverting the sulfone to a naphthol.
-
Solution: Ensure all reagents and solvents are rigorously dried before use and that the reaction is conducted under a scrupulously inert atmosphere.
-
Conclusion
The nucleophilic aromatic substitution of 2-naphthyl sulfones is a robust and highly effective strategy for the synthesis of functionalized naphthalene derivatives. The sulfone group acts as a reliable and potent activating group, enabling the displacement by a wide range of oxygen, nitrogen, and sulfur nucleophiles under accessible reaction conditions. By understanding the underlying mechanism and carefully controlling key reaction parameters, researchers can efficiently generate diverse molecular architectures crucial for drug discovery and materials science. The protocols and insights provided herein serve as a practical guide for the successful implementation of this powerful synthetic transformation.
References
-
Nucleophilic aromatic substitution - Wikipedia. Wikipedia. [Link]
-
Synthesis and antitumor effects of novel benzyl naphthyl sulfoxide/sulfone derivatives derived from Rigosertib. RSC Publishing. [Link]
-
Nucleophilic aromatic substitution of 2-sulfonyl-substituted 1-methoxynaphthalenes with Grignard reagents. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
-
Nucleophilic Aromatic Substitution: Aryl halides un active toward nucleophilic reagents, aryl halides undergo nucleophilic subs. uomosul.edu.iq. [Link]
-
Alkyl sulfone synthesis by C-S coupling reactions. Organic Chemistry Portal. [Link]
-
Synthesis and radioprotective effects of novel benzyl naphthyl sulfoxide (sulfone) derivatives transformed from Ex-RAD. PMC. [Link]
-
The design of novel benzyl naphthyl sulfoxide/sulfone derivatives (I and II). ResearchGate. [Link]
-
Sulfone. Harman Research Group. [Link]
-
Synthesis of highly oxygenated dinaphthyl ethers via SNAr reactions promoted by Barton's base. PubMed. [Link]
-
Aromaticity & Electrophilic/Nucleophilic Aromatic Substitution. University of Liverpool. [Link]
-
Synthesis of new 2-naphthyl ethers and their protective activities against DNA damage induced by bleomycin-iron. PubMed. [Link]
-
aromatic nucleophilic substitution. dducollegedu.ac.in. [Link]
-
Methylsulfone as a leaving group for synthesis of hyperbranched poly(arylene pyrimidine ether)s by nucleophilic aromatic substitution. ResearchGate. [Link]
-
Synthesis and Properties of Aromatic Poly(Ether Sulfone)s and Poly(Etherketone)s Containing Naphthalene or Quinoline Units, and Methyl-Substituted Biphenyl-4,4′-Diols. ResearchGate. [Link]
-
Aromatic Synthesis (3) - Sulfonyl Blocking Groups. Master Organic Chemistry. [Link]
-
Aromatic Nucleophilic Substitution. Dalal Institute. [Link]
-
Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles. Pen & Prosperity. [Link]
-
New methods for the synthesis of naphthyl amines. The Royal Society of Chemistry. [Link]
-
Preparation of 2-naphthylamine. PrepChem.com. [Link]
-
Recent applications of vinyl sulfone motif in drug design and discovery. ResearchGate. [Link]
-
The Williamson Ether Synthesis. depts.washington.edu. [Link]
-
Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Bentham Science. [Link]
-
New Applications for Sulfur-Based Leaving Groups in Synthesis. UCL Discovery. [Link]
-
Sulfones as leaving groups, silyl migration. Reddit. [Link]
-
New methods for the synthesis of naphthyl amines; application to the synthesis of dihydrosanguinarine, sanguinarine, oxysanguinarine and (±)-maclekarpines B and C. PubMed. [Link]
-
5.6 Nucleophilic Aromatic Substitution: SNAr. KPU Pressbooks. [Link]
-
The synthesis of chiral β-naphthyl-β-sulfanyl ketones via enantioselective sulfa-Michael reaction in the. Beilstein Journals. [Link]
-
Nucleophilic Substitution (SN1, SN2). Organic Chemistry Portal. [Link]
-
Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. [Link]
-
SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents. Wordpress. [Link]
-
NOTE Synthesis of 1-Amidoalkyl-2-Naphthols by Two-Component Friedel-Crafts Reaction. Asian Journal of Chemistry. [Link]
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- 2. researchgate.net [researchgate.net]
- 3. Synthesis and antitumor effects of novel benzyl naphthyl sulfoxide/sulfone derivatives derived from Rigosertib - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05226H [pubs.rsc.org]
- 4. Synthesis and radioprotective effects of novel benzyl naphthyl sulfoxide (sulfone) derivatives transformed from Ex-RAD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. eurekaselect.com [eurekaselect.com]
- 8. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 12. Synthesis of new 2-naphthyl ethers and their protective activities against DNA damage induced by bleomycin-iron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. rsc.org [rsc.org]
- 14. New methods for the synthesis of naphthyl amines; application to the synthesis of dihydrosanguinarine, sanguinarine, oxysanguinarine and (±)-maclekarpines B and C - PubMed [pubmed.ncbi.nlm.nih.gov]
using 2-naphthyl methyl sulfone in sulfa-Michael addition reactions
Executive Summary
This application note details the utility of 2-naphthyl methyl sulfone (2-NMS) as a foundational precursor for generating 2-naphthyl vinyl sulfone , a "privileged scaffold" in the design of Targeted Covalent Inhibitors (TCIs). While methyl sulfones are chemically stable, their conversion to vinyl sulfones activates them as soft electrophiles capable of undergoing sulfa-Michael addition (thio-Michael addition) with cysteine residues in proteins.
This guide provides a validated workflow for:
-
Activation: Synthesizing the electrophilic vinyl sulfone warhead from the inert 2-NMS precursor.
-
Validation: Performing kinetic profiling of the sulfa-Michael addition using N-Acetylcysteine (NAC) as a biological surrogate.
Scientific Foundation & Mechanism
The Role of Vinyl Sulfones in Drug Discovery
Vinyl sulfones are distinct among covalent warheads (e.g., acrylamides, epoxides) due to their "Goldilocks" reactivity. They are sufficiently unreactive to avoid non-specific glutathione depletion in the cytosol but highly reactive when positioned adjacent to a target cysteine within an enzyme active site.
The 2-naphthyl moiety provides a critical hydrophobic anchor. In many kinase and protease inhibitors, the naphthyl group occupies the hydrophobic pocket (e.g., the S2 pocket in cysteine proteases), positioning the vinyl sulfone warhead for precise engagement with the catalytic cysteine.
The Sulfa-Michael Addition Mechanism
The core reaction involves the nucleophilic attack of a thiolate anion (
Mechanism Diagram:
Figure 1: Mechanistic pathway from the inert methyl sulfone precursor to the stable sulfa-Michael adduct.
Experimental Protocols
Protocol A: Synthesis of 2-Naphthyl Vinyl Sulfone Warhead
Objective: Convert the inert 2-naphthyl methyl sulfone into the active Michael acceptor. Direct condensation is difficult; this protocol uses a robust hydroxymethylation-dehydration sequence.
Materials:
-
2-Naphthyl methyl sulfone (1.0 eq)
-
Paraformaldehyde (3.0 eq)
-
Potassium tert-butoxide (KOtBu) (0.2 eq - catalytic) or DBU
-
Solvent: DMSO or DMF
-
Mesyl Chloride (MsCl) & Triethylamine (Et3N) for dehydration.
Step-by-Step Methodology:
-
Hydroxymethylation (The Henry-like Reaction):
-
Dissolve 2-naphthyl methyl sulfone (10 mmol) in DMSO (20 mL).
-
Add Paraformaldehyde (30 mmol).
-
Add catalytic KOtBu (2 mmol) at 0°C.
-
Stir at Room Temperature (RT) for 4 hours.
-
Checkpoint: Monitor TLC for disappearance of starting sulfone. The product is the
-hydroxy sulfone ( ). -
Quench with saturated NH4Cl, extract with EtOAc, and concentrate.
-
-
Dehydration to Vinyl Sulfone:
-
Dissolve the crude
-hydroxy sulfone in anhydrous DCM (30 mL). -
Add Et3N (3.0 eq) and cool to 0°C.
-
Dropwise add MsCl (1.2 eq). Stir for 1 hour.
-
Mechanism:[1][2][3] This forms the mesylate, which undergoes rapid E2 elimination driven by the base to form the conjugated vinyl sulfone.
-
Purification: Silica gel chromatography (Hexane/EtOAc gradient). 2-Naphthyl vinyl sulfone typically elutes as a white crystalline solid.
-
Yield Expectation: 75–85% over two steps.
Protocol B: Kinetic Evaluation of Sulfa-Michael Activity
Objective: Quantify the reactivity of the synthesized warhead against a cysteine surrogate (N-Acetylcysteine, NAC) to predict biological efficacy.
Materials:
-
Synthesized 2-Naphthyl Vinyl Sulfone (Substrate).
-
N-Acetylcysteine (NAC) (Nucleophile).
-
Internal Standard: 1,3,5-Trimethoxybenzene (inert to reaction).
-
Solvent: Phosphate Buffer (pH 7.4) / Acetonitrile (1:1 mixture) to simulate physiological pH while maintaining solubility.
Step-by-Step Methodology:
-
Stock Solutions:
-
Prepare 20 mM stock of Vinyl Sulfone in Acetonitrile.
-
Prepare 200 mM stock of NAC in Phosphate Buffer (pH 7.4).
-
Prepare 10 mM Internal Standard in Acetonitrile.
-
-
Reaction Initiation:
-
In an HPLC vial or NMR tube, combine:
-
500 µL Vinyl Sulfone stock (Final: 10 mM).
-
50 µL Internal Standard.
-
400 µL Buffer/ACN solvent.
-
-
T=0: Add 50 µL NAC stock (Final: 10 mM, 1:1 equimolar ratio). Rapidly mix.
-
-
Monitoring:
-
Method 1 (HPLC): Inject 5 µL every 15 minutes. Monitor the decrease in the Vinyl Sulfone peak area relative to the Internal Standard.
-
Method 2 (H-NMR): Monitor the disappearance of the vinyl protons (doublets at
6.0–7.0 ppm) and the appearance of the ethylene bridge triplets ( 3.0–3.5 ppm).
-
-
Data Analysis:
-
Plot
vs. time. -
The slope represents the pseudo-first-order rate constant (
), provided NAC is in excess. If 1:1, use second-order kinetic plotting.
-
Data Presentation & Interpretation
The following table summarizes the expected kinetic profiles when comparing 2-naphthyl vinyl sulfone against other common warheads.
Table 1: Comparative Reactivity of Covalent Warheads in Sulfa-Michael Addition
| Warhead Type | Electrophile Structure | Reactivity ( | Reversibility | Biological Stability |
| Vinyl Sulfone | 0.5 – 2.0 | Low | High (Metabolically stable) | |
| Acrylamide | 0.1 – 0.8 | Moderate | Moderate (Amidase susceptible) | |
| Vinyl Sulfonate | > 5.0 | Low | Low (Hydrolysis prone) | |
| Methyl Sulfone | 0 | N/A | Inert (Negative Control) |
Note: The methyl sulfone precursor (Entry 4) shows zero reactivity, confirming that the activation step (Protocol A) is essential.
Troubleshooting & Critical Parameters
-
pH Sensitivity: The sulfa-Michael reaction is highly pH-dependent. At pH < 6, the thiol (
) is protonated and non-nucleophilic. At pH > 9, hydrolysis of the vinyl sulfone or disulfide formation of the NAC becomes a competing reaction. Maintain pH 7.4 ± 0.2. -
Solubility: The 2-naphthyl group is lipophilic. If precipitation occurs during the kinetic assay, increase the Acetonitrile fraction to 60% or use DMSO, but be aware that solvent effects can alter reaction rates.
-
Oxidation: Ensure the NAC stock is fresh. Oxidized NAC (dimer) is unreactive.
Workflow Visualization
Figure 2: End-to-end workflow from reagent preparation to kinetic validation.
References
-
The vinyl sulfone motif as a structural unit for novel drug design and discovery. Expert Opinion on Drug Discovery, 2024.[4][5]
-
Asymmetric sulfa-Michael addition of thiols to chalcones. (Contextualizing the sulfa-Michael mechanism). Beilstein Journal of Organic Chemistry, 2021.
-
Vinyl sulfones: Synthetic preparations and medicinal chemistry applications. Medicinal Research Reviews, 2006. (Seminal review on the stability/reactivity profile).
-
Electrochemical synthesis of vinyl sulfones from sodium sulfinates. (Alternative synthesis route). Journal of Organic Chemistry, 2016.[6]
Sources
- 1. researchgate.net [researchgate.net]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. The vinyl sulfone motif as a structural unit for novel drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Vinyl sulfone synthesis by C-S coupling reactions [organic-chemistry.org]
Application Notes and Protocols for the Reductive Desulfonylation of 2-(Methylsulfonyl)naphthalene with Mg/MeOH
Abstract
This technical guide provides a comprehensive overview and a detailed protocol for the reductive desulfonylation of 2-(methylsulfonyl)naphthalene to naphthalene using a magnesium-methanol (Mg/MeOH) system. The sulfonyl group is a versatile functional group in organic synthesis, often employed as an activating group or a synthetic handle. Its subsequent removal is a critical step in many synthetic routes. The Mg/MeOH system offers an economical, efficient, and operationally simple method for cleaving the robust carbon-sulfur bond in aryl sulfones.[1][2][3] This document delves into the underlying reaction mechanism, provides a step-by-step experimental protocol, discusses key reaction parameters, and offers expert insights for researchers, scientists, and professionals in drug development.
Introduction: The Strategic Role of Desulfonylation
In modern organic synthesis, the sulfonyl moiety (R-SO₂-R') is a cornerstone functional group. Its strong electron-withdrawing nature facilitates a variety of transformations, including the activation of adjacent positions for nucleophilic attack or serving as a leaving group. Once its synthetic purpose has been served, the sulfonyl group must often be removed to yield the final target molecule. This process, known as reductive desulfonylation, involves the cleavage of a carbon-sulfur bond and its replacement with a carbon-hydrogen bond.
While various reagents can achieve this transformation, including sodium amalgam and tin hydrides, the use of magnesium metal in methanol stands out for its convenience, low cost, and milder reaction conditions.[1][4] This system is particularly attractive in laboratory and process chemistry settings where scalability, safety, and economic viability are paramount. This guide focuses on the application of Mg/MeOH for the desulfonylation of 2-(methylsulfonyl)naphthalene, a representative aryl sulfone, to produce naphthalene.
Reaction Mechanism: A Single-Electron Transfer Pathway
The reductive desulfonylation mediated by Mg/MeOH proceeds through a single-electron transfer (SET) mechanism. The process can be dissected into several key steps, which explains the choice of reagents and the reaction's progression.[2][5]
-
Electron Transfer: The reaction initiates with the transfer of a single electron from the surface of the magnesium metal to the lowest unoccupied molecular orbital (LUMO) of the aryl sulfone. This forms a highly reactive radical anion intermediate.
-
C-S Bond Cleavage: The radical anion is unstable and rapidly fragments. The C-S bond cleaves to generate a more stable naphthalene radical and a methylsulfinate anion (CH₃SO₂⁻).
-
Radical Quenching: The naphthalene radical is then reduced by another electron transfer from magnesium to form a naphthyl anion, or it directly abstracts a hydrogen atom from the methanol solvent.
-
Protonation: The naphthyl anion is subsequently protonated by methanol, which serves as the proton source, to yield the final product, naphthalene. The magnesium methoxide (Mg(OCH₃)₂) is formed as a byproduct.
The overall transformation effectively replaces the C-SO₂CH₃ bond with a C-H bond.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. sciencemadness.org [sciencemadness.org]
- 3. Magnesium in Methanol (Mg / MeOH) in Organic Syntheses (2004) | G. H. Lee | 74 Citations [scispace.com]
- 4. Reduction of Substituted Benzo-Fused Cyclic Sulfonamides with Mg-MeOH: An Experimental and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-(Methylsulfonyl)naphthalene by Recrystallization
Welcome to the technical support center for the purification of 2-(Methylsulfonyl)naphthalene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the recrystallization of this compound. The following information is curated to ensure scientific integrity and provide practical, field-proven insights to overcome common challenges in your experiments.
Introduction
2-(Methylsulfonyl)naphthalene is a sulfone derivative of naphthalene. Its purification via recrystallization is a critical step in many synthetic routes to ensure high purity for subsequent applications. The principles of recrystallization rely on the differential solubility of the compound and its impurities in a given solvent at different temperatures.[1] An ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point.[1][2][3] This guide will address specific issues you may encounter during this process.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of 2-(Methylsulfonyl)naphthalene?
The selection of an appropriate solvent is the most critical step for a successful recrystallization.[1][3] For 2-(Methylsulfonyl)naphthalene, which is a moderately polar compound, several organic solvents can be considered. The ideal solvent should have a boiling point lower than the melting point of the compound to prevent "oiling out".[4][5]
Based on the structural similarity to naphthalene, which is soluble in several organic solvents like benzene, ethanol, and ether[6], and considering the polar sulfonyl group, a solvent of moderate polarity is a good starting point. Alcohols like ethanol or methanol are often good candidates.[7] A study on a similar compound, 2-methyl-7-(phenylsulfanylmethyl)naphthalene, reported successful recrystallization from ethanol.[8]
Recommended Solvent Screening Protocol:
-
Place a small amount (e.g., 50 mg) of crude 2-(Methylsulfonyl)naphthalene into separate test tubes.
-
Add a small volume (e.g., 0.5 mL) of a potential solvent (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene) to each test tube at room temperature.
-
Observe the solubility. If the compound dissolves completely at room temperature, the solvent is not suitable.[2]
-
If the compound is insoluble or sparingly soluble, gently heat the test tube to the boiling point of the solvent.
-
If the compound dissolves completely upon heating, it is a potentially good solvent.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath.
-
A good solvent will result in the formation of a significant amount of crystals upon cooling.
| Solvent | Polarity | Boiling Point (°C) | Rationale |
| Ethanol | Polar | 78 | Good for moderately polar compounds.[9] |
| Methanol | Polar | 65 | Similar to ethanol, lower boiling point.[9][10] |
| Isopropanol | Polar | 82 | Another alcohol option. |
| Ethyl Acetate | Moderately Polar | 77 | An ester that can be effective.[9] |
| Toluene | Nonpolar | 111 | May be suitable if impurities are polar.[9][11] |
Q2: My compound "oiled out" instead of forming crystals. What should I do?
"Oiling out" occurs when the dissolved solid separates from the solution as a liquid rather than a crystalline solid.[4][12] This typically happens when the melting point of the compound is lower than the temperature of the solution from which it is crystallizing, or when the concentration of the solute is too high.[4][5]
Troubleshooting Steps:
-
Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to decrease the saturation level and then allow it to cool slowly again.[4][5]
-
Lower the Crystallization Temperature: If possible, use a solvent with a lower boiling point.
-
Slow Cooling: Rapid cooling can sometimes induce oiling. Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help.[4][5]
-
Seed Crystals: If you have a small amount of pure 2-(Methylsulfonyl)naphthalene, adding a seed crystal to the cooled, saturated solution can initiate crystallization.[4][13]
-
Scratching the Flask: Scratching the inside of the flask with a glass rod at the surface of the solution can create nucleation sites for crystal growth.[4][10]
-
Consider a Mixed Solvent System: If a single solvent consistently leads to oiling out, a mixed solvent system might be necessary. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is less soluble) dropwise at the boiling point until the solution becomes slightly cloudy. Then, add a few drops of the good solvent to clarify the solution before cooling.[3][14]
Q3: The yield of my recrystallized product is very low. What are the common causes and how can I improve it?
A low yield can be frustrating, but it often points to specific procedural issues.[15]
Potential Causes and Solutions:
-
Using Too Much Solvent: This is the most common reason for low recovery, as a significant amount of the product remains dissolved in the mother liquor.[4][5][15]
-
Premature Crystallization: If the solution cools too quickly during hot filtration (if performed), the product can crystallize in the filter paper.
-
Solution: Use a pre-heated funnel and flask for hot filtration and keep the solution hot throughout the process.
-
-
Incomplete Crystallization: Not allowing enough time for the solution to cool and for crystals to form.
-
Solution: Allow the solution to cool to room temperature undisturbed, and then cool it further in an ice bath for at least 20-30 minutes.[10]
-
-
Washing with a Warm Solvent: Washing the collected crystals with a solvent that is not ice-cold can re-dissolve some of the product.[15]
-
Solution: Always wash the crystals with a minimal amount of ice-cold recrystallization solvent.[16]
-
Q4: How do I remove colored impurities from my 2-(Methylsulfonyl)naphthalene?
Colored impurities can often be removed by treating the hot solution with activated charcoal.
Procedure:
-
Dissolve the crude 2-(Methylsulfonyl)naphthalene in the minimum amount of hot solvent.
-
Remove the flask from the heat source and add a small amount of activated charcoal (a spatula tip is usually sufficient). Adding charcoal to a boiling solution can cause it to boil over violently.
-
Swirl the mixture and gently heat it for a few minutes.
-
Perform a hot gravity filtration to remove the charcoal. The filtrate should be colorless.
-
Allow the filtrate to cool and crystallize as usual.
Q5: My recrystallized product is not pure. What went wrong?
If the recrystallized product is still impure, consider the following:
-
Crystallization was too rapid: Fast crystal growth can trap impurities within the crystal lattice.[4]
-
Solution: Ensure slow cooling to allow for the formation of pure crystals.[1]
-
-
Inadequate washing: Impurities from the mother liquor may remain on the surface of the crystals.
-
Solution: Wash the crystals with a small amount of ice-cold solvent.
-
-
The chosen solvent is not effective: The impurities may have similar solubility properties to your compound in the chosen solvent.
-
Solution: Try a different recrystallization solvent or a different purification technique, such as column chromatography.
-
Troubleshooting Guide
This section provides a more detailed, step-by-step approach to resolving common issues.
Problem: No Crystals Form Upon Cooling
Problem: Oiling Out Occurs
Experimental Protocol: Single-Solvent Recrystallization
This protocol outlines the general steps for recrystallizing 2-(Methylsulfonyl)naphthalene.
-
Dissolution: Place the crude 2-(Methylsulfonyl)naphthalene in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and a boiling chip. Heat the mixture to a gentle boil while stirring. Continue adding small portions of the hot solvent until the solid just dissolves.[10]
-
(Optional) Decolorization: If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat gently for a few minutes.
-
(Optional) Hot Filtration: If there are insoluble impurities or charcoal, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[10]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.
-
Drying: Allow the crystals to air dry on the filter paper or in a desiccator to remove all traces of the solvent.
References
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
Ataman Kimya. METHYL NAPHTHALENE-2-SULFONATE. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Methylnaphthalene. PubChem. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]
-
Zhang, L., et al. (2026, January 12). Preparation of 2-Methylnaphthalene from 1-Methylnaphthalene via Catalytic Isomerization and Crystallization. ResearchGate. Retrieved from [Link]
-
Annweiler, E., et al. (n.d.). Anaerobic Degradation of 2-Methylnaphthalene by a Sulfate-Reducing Enrichment Culture. Applied and Environmental Microbiology. Retrieved from [Link]
-
University of San Diego. (n.d.). Recrystallization of an Impure Sample of Naphthalene. Retrieved from [Link]
-
Reddit. (2013, February 3). Recrystallization (help meeeeee). r/chemistry. Retrieved from [Link]
-
Bogdanov, J., & Maslak, P. (2010). 2-Methyl-7-(phenylsulfanylmethyl)naphthalene. Molbank, M670. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2009, January 4). The synthesis of 1 and 2-naphthols from Napththalene. Retrieved from [Link]
-
Wang, L., et al. (2025, August 10). Measurement and Correlation for Solubilities of Naphthalene in Acetone, Toluene, Xylene, Ethanol, Heptane, and 1-Butanol. ResearchGate. Retrieved from [Link]
-
European Medicines Agency. (2024, April 5). ICH Q3C (R9) Guideline on impurities: guideline for residual solvents. Retrieved from [Link]
- Google Patents. (n.d.). Process for the recovery of naphthalene.
-
University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization1. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Naphthalene, 2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Methoxynaphthalene. Retrieved from [Link]
-
University of Calgary. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]
-
Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selection. Retrieved from [Link]
-
UKEssays. (2019, September 23). Purifying Naphthalene Using Recrystallization. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). Q3C(R8) Impurities: Guidance for Residual Solvents. Retrieved from [Link]
-
University of York. (n.d.). Solvent Choice. Chemistry Teaching Labs. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Chapter 4. Chemical and Physical Information. Retrieved from [Link]
-
Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. Retrieved from [Link]
-
Journal of Chemical Education. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. Retrieved from [Link]
Sources
- 1. edu.rsc.org [edu.rsc.org]
- 2. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 3. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. home.sandiego.edu [home.sandiego.edu]
- 11. researchgate.net [researchgate.net]
- 12. mt.com [mt.com]
- 13. mt.com [mt.com]
- 14. reddit.com [reddit.com]
- 15. people.chem.umass.edu [people.chem.umass.edu]
- 16. Home Page [chem.ualberta.ca]
Technical Support Center: Solvent Selection for 2-Naphthyl Methyl Sulfone NMR Analysis
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical process of selecting the appropriate deuterated solvent for Nuclear Magnetic Resonance (NMR) analysis of 2-naphthyl methyl sulfone. Here, we address common challenges and provide expert, field-proven insights to ensure the acquisition of high-quality, reproducible NMR data.
Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent for routine ¹H or ¹³C NMR of 2-naphthyl methyl sulfone?
A1: For a routine analysis, Deuterated Chloroform (CDCl₃) is the recommended starting solvent.
Causality : 2-Naphthyl methyl sulfone is a moderately polar compound due to the presence of the sulfonyl group (–SO₂–) and the large, hydrophobic naphthalene ring system. CDCl₃ is a solvent of relatively low polarity that effectively solubilizes a wide range of organic compounds, making it an excellent first choice.[1] Its volatility also simplifies sample recovery post-analysis.[1]
Q2: Why is understanding the molecular structure of 2-naphthyl methyl sulfone crucial for solvent selection?
A2: The molecule's structure dictates its solubility and potential interactions with the solvent, which directly impact spectral quality. 2-Naphthyl methyl sulfone has two key features:
-
Naphthalene Ring : A large, nonpolar, aromatic system. This part of the molecule prefers less polar environments.
-
Methyl Sulfone Group (–SO₂CH₃) : A highly polar, electron-withdrawing group that can engage in dipole-dipole interactions.
The ideal solvent must balance these opposing characteristics to achieve complete dissolution without causing problematic spectral artifacts.
Q3: Are there any solvents I should generally avoid?
A3: While no solvent is universally "bad," some present common challenges. For 2-naphthyl methyl sulfone, which lacks exchangeable protons (like -OH or -NH), protic solvents like Deuterium Oxide (D₂O) or Methanol-d₄ (CD₃OD) are less of a concern for deuterium exchange. However, the compound's low water solubility makes D₂O an unsuitable choice.[2] Highly nonpolar solvents like Benzene-d₆ or Cyclohexane-d₁₂ may not sufficiently dissolve the compound due to the polar sulfone group.
Troubleshooting Guide: Common Issues & Solutions
Q1: My compound has poor solubility in CDCl₃. What are my next options?
A1: If you observe poor solubility (e.g., solid particles, cloudy solution), you need to switch to a more polar solvent.
-
Step 1: Acetone-d₆. This is the next logical step up in polarity and dissolves a broad range of compounds.
-
Step 2: Dimethyl Sulfoxide-d₆ (DMSO-d₆). This is a highly polar solvent, prized for its ability to dissolve even poorly soluble compounds.[3][4] It is often considered a "universal" NMR solvent for difficult samples.
Expert Insight : When switching to DMSO-d₆, be aware of its hygroscopic nature. It readily absorbs atmospheric moisture, which will appear as a broad water peak (~3.3 ppm) in your ¹H NMR spectrum.[5] This can obscure analyte signals. Always use fresh, anhydrous DMSO-d₆ from a sealed ampule or a properly stored bottle.
Q2: The aromatic signals of my compound overlap with the residual solvent peak in CDCl₃ (δ ~7.26 ppm). How can I resolve this?
A2: This is a common issue when analyzing aromatic compounds. The solution is to use a solvent with a residual peak in a different spectral region.
-
Recommended Alternative: Acetone-d₆. The residual peak for Acetone-d₆ is a quintet at δ ~2.05 ppm, far from the aromatic region (typically δ 7-9 ppm).[6][7]
-
Alternative for Unique Effects: Benzene-d₆. If solubility permits, Benzene-d₆ (residual peak at δ ~7.16 ppm) can be used.[7] It often induces significant changes in the chemical shifts of the analyte due to aromatic solvent-induced shifts (ASIS), which can sometimes resolve overlapping signals by shifting them apart.
Q3: I suspect my compound is degrading in the NMR tube. Could the solvent be the cause?
A3: Yes, this is possible, particularly with CDCl₃. Over time, especially with exposure to light and oxygen, CDCl₃ can decompose to form small amounts of hydrochloric acid (HCl) or phosgene.[1][8][9] If your compound is acid-sensitive, this can lead to degradation.
Self-Validating Protocol :
-
Test for Acidity : Before use, you can test the solvent's acidity by adding an aliquot to distilled water containing a pH indicator like Bromothymol Blue.[8]
-
Neutralize the Solvent : If acidic, pass the CDCl₃ through a small plug of basic alumina or potassium carbonate immediately before preparing your sample.[8][10] This will remove trace acid.
-
Use Stabilized Solvents : Commercial CDCl₃ often contains a stabilizer like silver foil to scavenge radicals.[8] Ensure you are using a high-quality, stabilized solvent.
Data & Protocols
Table 1: Properties of Recommended NMR Solvents
| Solvent | Chemical Formula | ¹H Residual Peak (ppm) | ¹³C Residual Peak (ppm) | Boiling Point (°C) | Polarity |
| Chloroform-d | CDCl₃ | 7.26 (singlet) | 77.16 (triplet) | 61 | Low |
| Acetone-d₆ | (CD₃)₂CO | 2.05 (quintet) | 29.84 (septet), 206.26 (singlet) | 56 | Medium |
| DMSO-d₆ | (CD₃)₂SO | 2.50 (quintet) | 39.52 (septet) | 189 | High |
| Benzene-d₆ | C₆D₆ | 7.16 (singlet) | 128.06 (triplet) | 80 | Nonpolar |
Data compiled from multiple sources.[7][11][12] Chemical shifts can vary slightly based on temperature, concentration, and other factors.[13]
Experimental Protocol: Standard NMR Sample Preparation
-
Weigh the Analyte : Accurately weigh approximately 5-10 mg of 2-naphthyl methyl sulfone directly into a clean, dry vial.[14]
-
Add the Solvent : Using a clean Pasteur pipette, add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[3][14]
-
Ensure Dissolution : Gently swirl or vortex the vial to ensure the compound is fully dissolved. Visually inspect for any remaining solid particles.
-
Transfer to NMR Tube : Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, 5 mm NMR tube. This removes any dust or particulate matter.
-
Cap and Label : Securely cap the NMR tube and label it clearly.
-
Acquire Data : Insert the sample into the spectrometer and acquire the NMR data.
Visualized Workflows & Interactions
Solvent Selection Workflow
This diagram outlines the decision-making process for selecting the optimal NMR solvent.
Caption: Decision workflow for NMR solvent selection.
Analyte-Solvent Interaction Model
This diagram illustrates the dominant intermolecular forces between 2-naphthyl methyl sulfone and different solvents.
Caption: Primary intermolecular forces with solvents.
References
-
Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., De Amicis, C. V., Hewlett, N. M., Johnson, P. L., Knobelsdorf, J. A., Li, F., Lorsbach, B. A., Nugent, B. M., Ryan, S. J., Smith, M. R., & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. Available from: [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available from: [Link]
-
Ataman Kimya. (n.d.). METHYL NAPHTHALENE-2-SULFONATE. Ataman Kimya. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). a-Naphthyl-methyl-sulfate. PubChem. Available from: [Link]
-
Wikipedia. (n.d.). Deuterated chloroform. Available from: [Link]
-
Evans, S. A. (1982). Sulfur-33 nuclear magnetic resonance spectroscopy of simple sulfones. Alkyl-substituent-induced chemical shift (SCS) effects. The Journal of Organic Chemistry, 47(16), 3020–3023. Available from: [Link]
-
University of Wisconsin-Madison. (n.d.). CHEM 344 Shift Parameters. Available from: [Link]
-
Cheméo. (n.d.). Chemical Properties of 2-Naphthyl methyl ketone (CAS 93-08-3). Available from: [Link]
-
European Commission. (n.d.). Recording of Nuclear Magnetic Resonance Spectra of Organic Substances. Taxation and Customs Union. Available from: [Link]
-
ResearchGate. (n.d.). The chemical structure and properties of methyl sulfone. Available from: [Link]
-
Organisation for Economic Co-operation and Development. (2002). 2-NAPHTHOL CAS N°: 135-19-3. Available from: [Link]
-
The Royal Society of Chemistry. (2014). 1H NMR (DMSO-d6). Available from: [Link]
-
YouTube. (2022). Neutralization of CDCl3 (Choloroform-D) for acid sensitive compounds. Available from: [Link]
-
MDPI. (2022). An Easy and Reliable Method for the Mitigation of Deuterated Chloroform Decomposition to Stabilise Susceptible NMR Samples. Available from: [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Available from: [Link]
-
Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Available from: [Link]
-
BK Instruments Inc. (n.d.). NMR Solvent data chart. Available from: [Link]
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preventing over-oxidation side products in naphthalene sulfone synthesis
Topic: Preventing Over-Oxidation & Side Products in Naphthalene Sulfone Synthesis Ticket ID: CHEM-SUP-8821 Status: Open Assigned Specialist: Senior Application Scientist[1]
Diagnostic Triage: Identifying the Failure Mode
Before altering your protocol, we must identify the specific type of "over-oxidation" occurring.[1] In naphthalene chemistry, "over-oxidation" is a misnomer that often conflates two distinct failures. Use the table below to diagnose your reaction mixture.
| Observation | Probable Side Product | Root Cause | Severity |
| Product turns Bright Yellow/Red | 1,4-Naphthoquinone | Ring Oxidation: The oxidant attacked the electron-rich naphthalene ring instead of/in addition to the sulfur.[1] | 🔴 Critical |
| Product is Colorless but Low Yield | Sulfoxide (R-SO-R') | Under-Oxidation: Reaction stopped halfway. Common with steric hindrance or insufficient oxidant stoichiometry.[1] | 🟡 Moderate |
| New Spots on TLC (Polar) | N-Oxides / Epoxides | Functional Group Interference: Oxidant reacted with other susceptible groups (e.g., pyridines, alkenes) on the scaffold. | 🟠 High |
| Loss of Material / Tar | Ring Cleavage | Harsh Conditions: Acidic degradation or radical polymerization initiated by excess oxidant.[1] | 🔴 Critical |
The Core Solution: Chemoselective Oxidation Protocols[1]
Naphthalene rings are electron-rich, making them "soft" targets for electrophilic oxidants like mCPBA or unbuffered KMnO4.[1] To prevent ring oxidation (quinone formation), you must use a Nucleophilic-Electrophilic Tuned System .
Protocol A: The "Gold Standard" (Catalytic Na₂WO₄ / H₂O₂)
Best for: High-value substrates, preventing ring oxidation, and scaling.
Mechanism: The tungstate catalyst forms a peroxytungstate species that is highly selective for the soft sulfur atom over the aromatic
Reagents:
-
Substrate (Naphthalene Sulfide)
-
Sodium Tungstate Dihydrate (Na₂WO₄[2]·2H₂O) - 2-5 mol%
-
Hydrogen Peroxide (30% aq.) - 2.5 - 3.0 equivalents[1]
-
Phase Transfer Catalyst (e.g., Aliquat 336) - 1-2 mol% (if substrate is lipophilic)
-
Solvent: Ethyl Acetate or Toluene (Biphasic system)
Step-by-Step Methodology:
-
Dissolution: Dissolve 1.0 eq of naphthalene sulfide in Ethyl Acetate (0.5 M concentration).
-
Catalyst Prep: Add 2.0 mol% Na₂WO₄·2H₂O and 1.0 mol% Aliquat 336 (phenyltrimethylammonium chloride).
-
Controlled Addition: Heat the mixture to 50°C. Add 30% H₂O₂ (2.5 eq) dropwise over 30 minutes.
-
Why? Slow addition prevents the accumulation of radical species that trigger ring oxidation.[1]
-
-
Monitoring: Stir at 50-60°C. Monitor by HPLC/TLC. The intermediate sulfoxide will appear first; continue until it disappears (usually 2-4 hours).[1]
-
Quench: Cool to RT. Add saturated aq. Na₂SO₃ (Sodium Sulfite) to destroy excess peroxide.
-
Critical: Test with starch-iodide paper to ensure zero peroxide remains before workup.[1]
-
Protocol B: Buffered mCPBA (The "Quick Fix")
Best for: Small scale (<100mg), acid-insensitive substrates. Risk: Higher risk of ring oxidation if not buffered.[1]
The Modification: Standard mCPBA generates m-chlorobenzoic acid as a byproduct, creating an acidic environment that activates the naphthalene ring for side reactions.[1]
-
Fix: Always add Sodium Bicarbonate (NaHCO₃) solid (2-3 equivalents) directly to the reaction flask before adding mCPBA. This buffers the acidity and suppresses electrophilic aromatic substitution.
Mechanistic Visualization
Understanding the competition between the desired S-oxidation and the undesired Ring-oxidation is critical for control.[1]
Caption: Reaction pathway showing the kinetic competition. Selective catalysts (Na₂WO₄) maximize k1 and k2 while minimizing k3 (Ring Oxidation).
Troubleshooting FAQ
Q: My reaction stalls at the sulfoxide stage. Should I add more mCPBA? A: Proceed with caution. Adding excess mCPBA increases the "electrophilic pressure" on the naphthalene ring.
-
Better approach: Switch to Oxone (Potassium Peroxymonosulfate) in Methanol/Water.[1] Oxone is kinetically faster at converting sulfoxide to sulfone than mCPBA but requires buffering (NaHCO₃) to prevent acid damage.
Q: I see a yellow impurity forming immediately upon adding oxidant. A: This is the "Quinone Alert."[1]
-
Stop adding oxidant immediately.[1]
-
Check Temperature: Are you running above 0°C with mCPBA? Cool to -10°C.
-
Check pH: If the solution is acidic (pH < 4), the naphthalene ring is activated for oxidation.[1] Add NaHCO₃ immediately.[1]
Q: Can I use KMnO₄? A: Avoid. Permanganate is too strong and non-selective for naphthalene systems.[1] It will likely oxidize the benzylic positions or cleave the ring (oxidative degradation) before finishing the sulfone.[1]
References & Authority
-
Sato, K., et al. "A Halide-Free Method for Oxidation of Sulfides to Sulfones with 30% Hydrogen Peroxide Catalyzed by Sodium Tungstate."[1][3] Tetrahedron, vol. 57, no.[3] 13, 2001, pp. 2469–2476.
-
Core citation for the Na₂WO₄ protocol.
-
-
Trost, B. M., & Curran, D. P. "Chemoselectivity in the Oxidation of Sulfides to Sulfones with Potassium Hydrogen Persulfate (Oxone)." Tetrahedron Letters, vol. 22, no. 14, 1981, pp. 1287–1290.
-
Validates the use of Oxone as a selective alternative.
-
-
Madesclaire, M. "Synthesis of Sulfoxides by Oxidation of Thioethers."[1][3] Tetrahedron, vol. 42, no. 20, 1986, pp. 5459–5495.[3]
-
Comprehensive review on oxidation selectivity mechanisms.
-
-
McKillop, A., & Tarbin, J. A. "Sodium Perborate: A Cheap, Safe and Versatile Oxidant in Organic Synthesis." Tetrahedron, vol. 43, no. 8, 1987, pp. 1753–1758.
-
Green chemistry alternative preventing acidic side products.[1]
-
Sources
solubility issues of 2-(Methylsulfonyl)naphthalene in polar aprotic solvents
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 2-(Methylsulfonyl)naphthalene. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding the solubility challenges of this compound, particularly in polar aprotic solvents. As Senior Application Scientists, we have compiled this resource to explain the causality behind experimental observations and to provide robust, self-validating protocols to ensure the integrity of your research.
Introduction: Understanding the Challenge
2-(Methylsulfonyl)naphthalene presents a classic solubility challenge rooted in its molecular structure. It combines a large, hydrophobic polycyclic aromatic naphthalene ring with a highly polar, electron-withdrawing methylsulfonyl group. This duality means that while it is not readily soluble in water due to the dominant hydrophobic framework, its solubility in organic solvents is also nuanced.[1] Polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are often the first choice for such compounds due to their high polarity and ability to dissolve a wide range of molecules.[2][3][4] However, issues such as slow dissolution, precipitation upon dilution, and the formation of metastable supersaturated solutions are common hurdles. This guide will walk you through understanding and overcoming these issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Category 1: Fundamental Solubility Issues
Question: I am having trouble dissolving 2-(Methylsulfonyl)naphthalene in DMSO at room temperature. What is the first step?
Answer: Initial insolubility is a common observation. The dissolution process for crystalline solids involves overcoming the crystal lattice energy, which can be significant.
-
Initial Steps:
-
Vortexing: Ensure vigorous mixing to break up any clumps of solid material and increase the surface area available for dissolution.[5]
-
Sonication: Use a bath sonicator for 5-10 minutes. The ultrasonic waves provide energy to disrupt the crystal lattice and facilitate the solvation process.[6]
-
Gentle Warming: Gently warm the solution in a water bath (e.g., to 37°C). For most solids, solubility increases with temperature.[7][8] However, be cautious, as excessive heat can degrade some compounds.[6] Always check the compound's stability at elevated temperatures if possible. The dissolution of many solids is an endothermic process, meaning it absorbs heat; therefore, adding thermal energy will favor dissolution according to Le Chatelier's Principle.[9][8]
-
Question: My compound dissolved in DMSO with heating, but it crashed out of solution when it cooled down. What happened?
Answer: You likely created a supersaturated solution. By heating the solvent, you increased the solubility limit, allowing more solute to dissolve than would be possible at room temperature.[10][11] This creates a thermodynamically unstable, or metastable, state.[12][13]
-
The Science: As the solution cools, the solubility limit decreases to its normal room temperature value. The excess, now-undissolved solute has nowhere to go and precipitates out of the solution, often rapidly.[13][14]
-
What to Do: If you require a stock solution that is stable at room temperature, this indicates that your target concentration is above the equilibrium solubility. You must either lower the concentration of your stock solution or maintain it at an elevated temperature if your experimental setup allows.
Question: Why does my 2-(Methylsulfonyl)naphthalene stock in DMSO precipitate when I add it to an aqueous buffer for my biological assay?
Answer: This phenomenon is known as "crashing out" and is a classic example of a solvent-shift or anti-solvent precipitation.[6][15] 2-(Methylsulfonyl)naphthalene is soluble in 100% DMSO but has very low solubility in water.
-
The Mechanism: When you introduce the DMSO stock into the aqueous buffer, you are drastically changing the solvent environment from a polar aprotic organic solvent to a highly polar protic aqueous one. The compound is not soluble in this new solvent mixture and therefore precipitates.[15]
-
Troubleshooting:
-
Lower the Final Concentration: The most common solution is to ensure the final concentration in the aqueous buffer is below the compound's aqueous solubility limit.
-
Decrease DMSO Percentage: Keep the final percentage of DMSO in your assay as low as possible (typically <1%, often <0.1%) to minimize its effect on the solvent environment and any potential toxicity to biological systems.
-
Use Co-solvents: In some cases, formulating with a co-solvent system can help, though this requires significant development.[16]
-
Category 2: Advanced Troubleshooting & Methodologies
Question: I've tried vortexing, sonication, and gentle heat, but I still can't achieve my desired concentration. What are my next steps?
Answer: If basic methods fail, a more systematic approach is needed. The issue could be the choice of solvent, the concentration target, or even the solid-state properties of your specific batch of the compound.
Below is a logical workflow to guide your troubleshooting process.
Caption: Workflow for Kinetic Solubility Determination.
Protocol 2: Preparing and Storing Stock Solutions
Objective: To prepare a stable, high-quality stock solution of 2-(Methylsulfonyl)naphthalene in DMSO for use in screening and biological assays.
Best Practices:
-
Use Anhydrous Solvent: DMSO is highly hygroscopic (readily absorbs moisture from the air). [6]Water contamination can alter the solvent properties and decrease the solubility of hydrophobic compounds. Use a fresh, sealed bottle of anhydrous DMSO.
-
Accurate Weighing: Use a calibrated analytical balance to weigh your compound.
-
Dissolution: Add the solvent to the solid. Use a vortex mixer and sonicator to aid dissolution. If gentle warming is required, allow the solution to fully return to room temperature to ensure it does not become supersaturated before assessing final solubility.
-
Visual Inspection: A properly dissolved stock solution should be a clear, particulate-free liquid. Inspect the vial against a light source. [6]5. Storage:
-
Store stock solutions at low temperatures (-20°C or -80°C) to minimize solvent evaporation and compound degradation. [6] * Use vials with tight-fitting caps (e.g., screw caps with septa) to prevent moisture absorption.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can introduce moisture and cause the compound to precipitate over time. [6]
-
References
-
National Center for Biotechnology Information (2022). Biochemistry, Dissolution and Solubility - StatPearls. NCBI Bookshelf. [Link]
-
Ashenhurst, J. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. [Link]
-
LibreTexts Chemistry (2023). Polar Protic and Aprotic Solvents. [Link]
-
Martin, A., et al. Extended Hansen solubility approach: naphthalene in individual solvents. Journal of Pharmaceutical Sciences. [Link]
-
ResearchGate (2013). How to deal with the poor solubility of tested compounds in MTT assay?. [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]
-
Ge, M., et al. (2017). Solubility Measurement and Modeling of 4,4′-Dihydroxydiphenyl Sulfone in Nine Organic Solvents. Journal of Chemical & Engineering Data. [Link]
-
Mettler Toledo. Supersaturation and Crystallization for Nucleation and Growth. [Link]
-
LibreTexts Chemistry (2026). Saturated Solutions and Solubility. [Link]
-
University of California, Davis. Effects of Temperature and Pressure on Solubility. [Link]
-
StudySmarter. Solubility: Temperature Effect Explained. [Link]
-
He, Y., et al. (2023). Supersaturation and Precipitation Applicated in Drug Delivery Systems: Development Strategies and Evaluation Approaches. Pharmaceutics. [Link]
-
The Organic Chemistry Tutor (2017). Solubility vs Concentration - Basic Introduction, Saturated Unsaturated and Supersaturated Solutions. YouTube. [Link]
-
Glomme, A., & März, J. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. [Link]
-
Wikipedia. Supersaturation. [Link]
-
Patel, J. N., et al. (2023). Solubility enhancement techniques: A comprehensive review. GSC Biological and Pharmaceutical Sciences. [Link]
-
Ataman Kimya. METHYL NAPHTHALENE-2-SULFONATE. [Link]
-
Dell'Amico, L., et al. (2024). Polymorph Screening of Core-Chlorinated Naphthalene Diimides with Different Fluoroalkyl Side-Chain Lengths. Molecules. [Link]
-
De-Andrade, P., et al. (2021). Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. Organic Process Research & Development. [Link]
-
LibreTexts Chemistry (2020). Factors Affecting Solubility. [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR) (2023). Chemical and Physical Information for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene. [Link]
-
The Physics Classroom. How Temperature and Pressure Affect Solubility. [Link]
Sources
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handling moisture sensitivity in sulfinate alkylation reactions
A Guide to Handling Moisture Sensitivity in Experimental Setups
Frequently Asked Questions (FAQs)
Q1: Why are sulfinate alkylation reactions considered sensitive to moisture?
The sensitivity of sulfinate alkylation to moisture is multifaceted and depends significantly on the nature of the reactants and the reaction conditions. The primary concerns are:
-
Hydrolysis of Reagents: Both the sulfinate salt and the alkylating agent can be susceptible to hydrolysis. Water can protonate the sulfinate anion to form a sulfinic acid, altering its nucleophilicity and reactivity profile.[1][2] Highly reactive alkylating agents (e.g., alkyl halides, triflates) can react with water to form alcohols, consuming the electrophile and reducing the overall yield.
-
Hygroscopic Nature of Sulfinate Salts: Many sulfinate salts, particularly sodium salts, are hygroscopic, meaning they readily absorb moisture from the atmosphere.[3][4] Using a hydrated salt without accounting for the water content can lead to inaccurate stoichiometry and introduce a potent reaction inhibitor.
-
Solvent Effects: Polar aprotic solvents commonly used for these reactions (e.g., DMF, DMSO, Acetonitrile) are themselves hygroscopic and must be rigorously dried. Water in the solvent can affect the solubility of the sulfinate salt and alter the reaction kinetics.
It is important to note, however, that not all sulfinate alkylations require strictly anhydrous conditions. Aryl sulfinates are generally more stable than their alkyl counterparts, and some procedures report successful reactions even when using hydrated sulfinate salts or reagent-grade solvents, particularly in high concentration reactions which can reduce the relative impact of dissolved oxygen and trace water.[5]
Q2: What are the common indicators of water contamination in my reaction?
Identifying moisture contamination early can save significant time and resources. Key indicators include:
-
Low or No Yield: This is the most common symptom. If the desired sulfone product is not forming, or is forming in yields significantly lower than expected, hydrolysis of one or both starting materials is a primary suspect.
-
Formation of Side Products: The appearance of unexpected spots on a TLC plate or peaks in an LC-MS analysis can indicate side reactions. The most common byproduct from water contamination is the alcohol derived from the hydrolysis of your alkylating agent.
-
Reaction Stalling: The reaction may start as expected but fail to proceed to completion. This can happen if water gradually consumes a key reagent or alters the catalytic cycle in metal-mediated processes.
-
Inconsistent Results: If you are getting variable yields between seemingly identical reaction setups, inconsistent moisture control is a likely cause.
Troubleshooting Guide: A Problem-Oriented Approach
This section addresses specific experimental failures and provides a logical framework for diagnosing and solving moisture-related issues.
Problem: Low or No Product Yield
Q: My reaction to form an alkyl sulfone has failed or resulted in a very low yield. I suspect water is the issue. How can I confirm this and what should I do?
A: Low yield is a classic sign of moisture interference. Water can competitively react with your electrophile or protonate your sulfinate nucleophile.
Diagnostic Steps:
-
Analyze the Crude Reaction Mixture: Use LC-MS or NMR to look for evidence of hydrolysis. Specifically, search for the mass or characteristic peaks of the alcohol corresponding to your alkylating agent (R-X + H₂O → R-OH).
-
Check Your Reagents: Test the water content of your solvent using Karl Fischer titration.[6] For the sulfinate salt, if it's a crystalline solid, observe its appearance. Clumping or a "wet" look suggests hydration.[7]
-
Run a Control Reaction: Set up a small-scale, parallel reaction where you intentionally add a small amount of water (e.g., 1-2 equivalents relative to the limiting reagent). If this reaction fails more dramatically, it strongly implicates water as the problem.
Solutions:
-
Rigorously Dry Reagents: Ensure all components are anhydrous. See the protocols below for detailed procedures on drying solvents, sulfinate salts, and glassware.
-
Increase Reagent Concentration: For less sensitive systems, increasing the concentration (e.g., >1 M) can sometimes overcome the effects of trace moisture by favoring the bimolecular reaction over side reactions.[5]
-
Use an Inert Atmosphere: Assembling and running the reaction under a dry, inert atmosphere (Nitrogen or Argon) is crucial for preventing atmospheric moisture from entering the system.[5][8]
Problem: Significant Byproduct Formation
Q: My NMR and Mass Spec data show multiple byproducts alongside my desired sulfone. What are the likely side-reactions caused by water?
A: Water can initiate several detrimental side reactions. Beyond simple hydrolysis of the starting materials, consider the following:
-
O-Alkylation: While sulfinates typically undergo S-alkylation to form sulfones, the presence of water can influence the reaction environment (e.g., by affecting counter-ions or solvent polarity), potentially leading to a small amount of competing O-alkylation to form a sulfinate ester. Tosylates, being harder electrophiles than alkyl iodides, may be more prone to some O-alkylation.[5]
-
Oxidation to Sulfonic Acid: In the presence of oxygen, sulfinates can be oxidized to sulfonates. While not a direct reaction with water, dissolved moisture can influence the oxidative potential of the medium.[5] This is more of a concern for alkyl sulfinates than aryl sulfinates.
The diagram below illustrates the desired S-alkylation pathway versus the primary hydrolysis side reaction.
Caption: Desired S-Alkylation vs. Water-Induced Side Reactions.
Protocols & Best Practices for Anhydrous Reactions
Adherence to strict anhydrous techniques is the most reliable way to ensure success in moisture-sensitive sulfinate alkylations.
Table 1: Common Drying Agents for Organic Solvents
| Drying Agent | Chemical Formula | Suitable For | Not Suitable For | Key Characteristics |
| Magnesium Sulfate | MgSO₄ | Ethers, Esters (EtOAc), Halogenated Solvents | Acid-sensitive compounds | Fast-acting, high capacity, slightly acidic. Fine powder requires careful filtration.[7] |
| Sodium Sulfate | Na₂SO₄ | General purpose, most solvents | - | Neutral, low capacity, slow-acting. Forms clumps when wet, indicating more is needed.[7] |
| Calcium Chloride | CaCl₂ | Ethers, Saturated Hydrocarbons | Alcohols, Amines, Ketones (reacts) | Very efficient, but can form stable complexes with many functional groups. |
| Molecular Sieves | (e.g., 3Å, 4Å) | Most organic solvents | - | Highly efficient for achieving very low water content. Must be activated by heating under vacuum. |
| Calcium Sulfate (Drierite®) | CaSO₄ | General purpose, drying tubes | Solutions (low capacity) | Often contains a cobalt indicator (blue when dry, pink when wet).[7] |
Protocol 1: Setup for a Rigorously Anhydrous Sulfinate Alkylation
This protocol outlines the essential steps for creating and maintaining an inert atmosphere, which is critical for excluding moisture.
Caption: Workflow for Setting Up an Anhydrous Reaction.
Step-by-Step Methodology:
-
Glassware Preparation: All glassware (flasks, condensers, stir bars) should be oven-dried at >120 °C for at least 4 hours, or ideally overnight.
-
Assembly: Assemble the reaction apparatus (e.g., a three-necked flask with condenser and septum) while the glass is still hot and immediately place it under a positive pressure of dry inert gas (Nitrogen or Argon). Allow the apparatus to cool to room temperature under the inert atmosphere.
-
Reagent Preparation:
-
Solvents: Use freshly distilled solvent from an appropriate drying agent or solvent from a commercial purification system.
-
Sulfinate Salt: If the salt is hygroscopic, dry it in a vacuum oven before use. Caution: Check the thermal stability of your specific sulfinate salt; alkyl sulfinates can be less stable than aryl sulfinates.[5]
-
Alkylating Agent: If it is a liquid, it can be stored over activated molecular sieves.
-
-
Reaction Execution:
-
Add the dried sulfinate salt to the reaction flask under a positive flow of inert gas.
-
Add the anhydrous solvent via a dry syringe or cannula.
-
Add the alkylating agent dropwise via syringe at the desired temperature.
-
Maintain a positive pressure of inert gas throughout the reaction, often by using a balloon or a bubbler system.
-
Analytical Methods for Moisture Detection
Q: How can I quantitatively determine the water content in my starting materials?
A: Visual inspection is not sufficient. For accurate and reliable results, quantitative analysis is necessary.
-
Karl Fischer Titration (KFT): This is the gold standard for measuring trace amounts of water in organic solvents and non-reactive solids. It is a highly accurate and specific method based on a redox reaction with water.
-
Instrumental Analysis: Techniques like Gas Chromatography (GC) can sometimes be used to quantify water, especially in volatile samples.[9] Certain spectroscopic methods can also detect water, but are often less quantitative than KFT.[6][10]
By implementing these diagnostic, troubleshooting, and procedural best practices, researchers can effectively manage moisture sensitivity in sulfinate alkylation reactions, leading to higher yields, improved purity, and more consistent outcomes in their synthetic endeavors.
References
-
Failure in the alkylation of a sodium sulfinate. : r/Chempros - Reddit. (2023). Reddit. Available at: [Link]
-
Sulfonation and Sulfation Processes. (1997). Chemithon. Available at: [Link]
-
Synthesis of sulfinates and sulfinic acids. Organic Chemistry Portal. Available at: [Link]
- A process for preparing a sulfinate. (2002). Google Patents.
-
Barman, S., et al. (2021). Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. RSC Advances. Available at: [Link]
-
Alkyl Sulfinates: Formal Nucleophiles for Synthesizing TosMIC Analogs. (2018). PMC. Available at: [Link]
-
Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. (2021). RSC Advances. Available at: [Link]
-
Li, W., et al. (2016). Catalyst-Free Alkylation of Sulfinic Acids with Sulfonamides via sp3 C−N Bond Cleavage at Room Temperature. Organic Letters. Available at: [Link]
-
A Complete Guide To Water Analysis Methods In Industries. (2023). Atlas Scientific. Available at: [Link]
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Organic Syntheses Procedure. Available at: [Link]
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Chemical Analysis: Advancements in Spectroscopy Techniques. (2024). Water & Wastewater. Available at: [Link]
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Internal structure, hygroscopic and reactive properties of mixed sodium methanesulfonate-sodium chloride particles. (2012). Physical Chemistry Chemical Physics. Available at: [Link]
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Analytical methods and achievability. (2004). Guidelines for drinking-water quality. NCBI. Available at: [Link]
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SODIUM HYDROXYMETHANESULFINATE. Ataman Kimya. Available at: [Link]
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3.2: Drying Agents. (2024). Chemistry LibreTexts. Available at: [Link]
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Validation & Comparative
Decoding the Methyl Signature: A Comparative Guide to the 1H NMR Chemical Shift of the Methyl Group in 2-(Methylsulfonyl)naphthalene
In the landscape of pharmaceutical and materials science research, the precise characterization of molecular structures is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, stands as a cornerstone technique for elucidating the structure of organic molecules. This guide provides an in-depth analysis of the 1H NMR chemical shift of the methyl group in 2-(Methylsulfonyl)naphthalene, a key structural motif in various pharmacologically active compounds and functional materials. By comparing its spectral signature with those of structurally related analogues, we offer researchers a robust framework for spectral interpretation and structural verification.
The Significance of the Methylsulfonyl-Naphthalene Moiety
The 2-(methylsulfonyl)naphthalene scaffold is a privileged structure in medicinal chemistry. Its presence in a molecule can significantly influence pharmacokinetic and pharmacodynamic properties, such as solubility, metabolic stability, and receptor binding affinity. Accurate NMR-based structural confirmation is therefore a critical step in the synthesis and development of novel chemical entities incorporating this moiety.
Understanding the Chemical Environment: Factors Influencing the Methyl Proton Chemical Shift
The chemical shift (δ) of the methyl protons in 2-(Methylsulfonyl)naphthalene is dictated by a combination of electronic and anisotropic effects.[1][2] The strongly electron-withdrawing nature of the sulfonyl group (-SO₂-) significantly deshields the adjacent methyl protons.[2] This inductive effect pulls electron density away from the protons, causing them to experience a stronger effective magnetic field and resonate at a higher frequency (downfield).
Furthermore, the aromatic naphthalene ring system introduces a magnetic anisotropy effect.[1][3] The circulation of π-electrons in the aromatic rings generates a ring current, which creates a secondary magnetic field. Protons situated above or below the plane of the ring are typically shielded (shifted upfield), while those in the plane of the ring are deshielded (shifted downfield). The methyl protons of the sulfonyl group, being attached to the ring, are subject to this deshielding effect, further contributing to their downfield chemical shift.
Comparative Analysis of 1H NMR Chemical Shifts
To contextualize the chemical shift of the methyl group in 2-(Methylsulfonyl)naphthalene, we compare it with the chemical shifts of methyl groups in structurally related compounds. The following table summarizes these values, providing a clear comparative overview.
| Compound Name | Structure | Functional Group at Position 2 | Methyl Group Chemical Shift (δ, ppm) | Key Influencing Factors |
| 2-Methylnaphthalene | Naphthalene with a methyl group at C2 | -CH₃ | ~2.50 | - Direct attachment to the aromatic ring (deshielding) |
| 2-(Methylsulfonyl)naphthalene | Naphthalene with a methylsulfonyl group at C2 | -SO₂CH₃ | ~3.21 (Predicted/Typical) | - Strong inductive effect of the sulfonyl group (strong deshielding) - Anisotropic effect of the naphthalene ring (deshielding) |
| Dimethyl Sulfone | Two methyl groups attached to a sulfonyl group | N/A | ~2.9-3.0 | - Inductive effect of the sulfonyl group |
| Methyl Phenyl Sulfone | A methyl and a phenyl group attached to a sulfonyl group | N/A | ~3.15 | - Inductive effect of the sulfonyl group - Anisotropic effect of the phenyl ring |
From the table, it is evident that the introduction of the sulfonyl group causes a significant downfield shift of the methyl protons compared to 2-methylnaphthalene (~2.50 ppm). This highlights the dominant electron-withdrawing nature of the sulfonyl group. The chemical shift is also comparable to, and slightly higher than, that of methyl phenyl sulfone, which can be attributed to the more extensive π-system of the naphthalene ring compared to a single benzene ring, leading to a slightly stronger anisotropic deshielding effect.
Experimental Protocol for 1H NMR Analysis
For researchers aiming to acquire 1H NMR data for 2-(Methylsulfonyl)naphthalene or its derivatives, the following protocol outlines the key steps for sample preparation and data acquisition.
1. Sample Preparation:
- Weigh approximately 5-10 mg of the solid 2-(Methylsulfonyl)naphthalene sample.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds.
- Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise referencing is required (TMS is set to 0.00 ppm).
2. NMR Spectrometer Setup and Data Acquisition:
- Insert the NMR tube into the spectrometer's probe.
- Tune and shim the spectrometer to optimize the magnetic field homogeneity.
- Set the appropriate acquisition parameters, including:
- Pulse Angle: 30-90 degrees
- Acquisition Time: 2-4 seconds
- Relaxation Delay: 1-5 seconds
- Number of Scans: 8-16 (can be increased for dilute samples to improve signal-to-noise)
- Acquire the Free Induction Decay (FID).
3. Data Processing:
- Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
- Phase correct the spectrum to ensure all peaks are in the absorptive mode.
- Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
- Integrate the peaks to determine the relative number of protons.
- Analyze the peak multiplicities (singlet, doublet, etc.) to deduce spin-spin coupling information.
Visualizing the Structural Influences
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Key electronic and magnetic effects influencing the methyl proton chemical shift in 2-(Methylsulfonyl)naphthalene.
Caption: A streamlined workflow for the 1H NMR analysis of 2-(Methylsulfonyl)naphthalene.
Conclusion
The 1H NMR chemical shift of the methyl group in 2-(Methylsulfonyl)naphthalene serves as a sensitive probe of its local electronic and magnetic environment. By understanding the interplay of inductive and anisotropic effects, and by comparing its spectral data with those of related structures, researchers can confidently assign this characteristic signal. The predicted downfield shift to approximately 3.21 ppm is a direct consequence of the potent deshielding influence of the sulfonyl group and the naphthalene ring system. This guide provides a comprehensive framework for the interpretation of this important spectral feature, aiding in the unambiguous structural elucidation of molecules containing the 2-(methylsulfonyl)naphthalene moiety.
References
-
Organic Chemistry Data & Info. (2020, February 14). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, October 3). 5.3: Factors That Influence NMR Chemical Shift. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Proton NMR Table. Retrieved from [Link]
-
NMR Peak. (n.d.). Factors Influencing Chemical Shifts. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information for Visible-light-induced sulfonylation of O-(2,4-dinitrophenyl) oxime. Retrieved from [Link]
Sources
characteristic IR stretch frequencies for sulfone group in naphthalene derivatives
A Researcher's Guide to the Infrared Spectroscopy of Naphthalene Sulfones
For researchers and professionals in drug development and materials science, the precise characterization of molecular structures is paramount. The sulfone group (R-SO₂-R'), a key functional moiety in many pharmaceuticals and advanced materials, presents a distinct signature in infrared (IR) spectroscopy. When this group is attached to a naphthalene scaffold, the resulting vibrational landscape is a product of both the sulfone's intrinsic properties and the electronic influence of the fused aromatic ring system. This guide provides an in-depth comparison of the characteristic IR stretching frequencies for the sulfone group in naphthalene derivatives, supported by experimental data and protocols to ensure reliable characterization.
The Vibrational Signature of the Sulfone Group
The covalent bonds within a molecule are not static; they behave like springs, undergoing various vibrational motions, including stretching and bending.[1] Infrared spectroscopy measures the absorption of IR radiation by a molecule, which excites these vibrations.[1] The frequency of absorption is specific to the type of bond and the functional group it resides in, making IR spectroscopy a powerful tool for structural elucidation.[2][3]
The sulfone group is characterized by two sulfur-oxygen double bonds (S=O). These bonds give rise to two distinct and strong stretching vibrations:
-
Asymmetric Stretching (ν_as): This higher-frequency vibration involves one S=O bond stretching while the other contracts.[4]
-
Symmetric Stretching (ν_s): This lower-frequency vibration involves both S=O bonds stretching and contracting in phase.[4]
The intensity of these absorption bands is typically strong due to the significant change in dipole moment that occurs during the S=O bond stretching vibrations.[1]
Influence of the Naphthalene Ring on Sulfone Frequencies
When a sulfone group is attached to an aromatic system like naphthalene, its vibrational frequencies are modulated by electronic effects such as resonance and induction. The electron-withdrawing nature of the sulfone group and the π-system of the naphthalene ring can influence the S=O bond order. Generally, conjugation with an aromatic ring tends to lower the frequency of stretching vibrations compared to their aliphatic counterparts.
In addition to the sulfone bands, the IR spectra of naphthalene derivatives will be rich with other signals characteristic of the naphthalene core itself. These include:
-
Aromatic C-H Stretching: Typically found just above 3000 cm⁻¹ (e.g., 3100-3000 cm⁻¹).[3][5]
-
Aromatic C=C Stretching: These "skeletal" vibrations of the ring appear as a series of bands in the 1600-1400 cm⁻¹ region.[5]
-
C-H Out-of-Plane Bending: Strong absorptions in the fingerprint region (< 1000 cm⁻¹) that are indicative of the substitution pattern on the naphthalene ring.[6]
Comparative Analysis of IR Stretch Frequencies
The precise location of the sulfone asymmetric and symmetric stretching bands provides valuable structural information. The table below summarizes the typical wavenumber ranges for sulfones and related sulfur-oxygen functional groups for comparison.
| Functional Group | Asymmetric Stretch (ν_as) (cm⁻¹) | Symmetric Stretch (ν_s) (cm⁻¹) | Key Characteristics & Notes |
| Aryl Sulfones (General) | 1350 - 1300 | 1160 - 1120 | Strong absorptions. The naphthalene ring falls into this category. |
| Alkyl Sulfones | 1330 - 1300 | 1160 - 1130 | Slightly different range compared to aryl sulfones due to lack of conjugation. |
| Sulfonamides (R-SO₂-NH₂) | 1370 - 1335 | 1170 - 1155 | Frequencies are often higher than sulfones due to the influence of the nitrogen atom.[7] |
| Sulfonates (R-SO₃⁻) | 1260 - 1150 | 1070 - 1030 | Typically broad and very strong absorptions. |
Note: These ranges are typical and can shift based on the specific electronic environment and physical state of the sample.
The key takeaway for naphthalene derivatives is that the strong sulfone bands must be identified amidst the other absorptions from the aromatic system. The region between 1400 cm⁻¹ and 1100 cm⁻¹ is the primary diagnostic window for the sulfone group.
Experimental Protocol: Acquiring High-Quality IR Spectra
For solid samples like most naphthalene derivatives, Attenuated Total Reflectance (ATR) is often the most efficient and reliable sampling technique for FTIR analysis.[8][9] It requires minimal sample preparation, avoids the use of hygroscopic matrices like KBr, and provides excellent sample-to-crystal contact, ensuring high-quality, reproducible spectra.[8][10][11]
-
Instrument Preparation:
-
Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines.
-
Verify that the ATR accessory, typically equipped with a diamond or zinc selenide (ZnSe) crystal, is correctly installed.[9]
-
-
Crystal Cleaning & Background Scan (Self-Validation Step):
-
Rationale: This step is critical to remove any residues from previous analyses and to account for the absorbance of the ambient atmosphere (CO₂ and H₂O vapor), ensuring these signals do not contaminate the final spectrum.
-
Procedure:
-
Thoroughly clean the surface of the ATR crystal using a solvent-moistened, lint-free wipe (e.g., isopropanol or ethanol). Ensure the crystal is completely dry.
-
With the clean, empty crystal in the beam path, acquire a background spectrum. This spectrum of the air and instrument optics will be automatically subtracted from the sample spectrum.
-
-
-
Sample Application:
-
Rationale: Direct and intimate contact between the sample and the ATR crystal is essential for the evanescent wave to penetrate the sample and generate a spectrum.[8]
-
Procedure:
-
Place a small amount of the powdered naphthalene sulfone derivative onto the center of the ATR crystal. Only a few milligrams are needed.[12]
-
Lower the ATR pressure clamp onto the sample. Apply consistent and firm pressure to press the powder tightly against the crystal surface. This ensures good contact and minimizes scattering.[13]
-
-
-
Spectrum Acquisition:
-
Rationale: Co-adding multiple scans improves the signal-to-noise ratio, resulting in a cleaner, more interpretable spectrum.
-
Procedure:
-
Set the desired spectral range (e.g., 4000 - 400 cm⁻¹).
-
Choose an appropriate resolution (e.g., 4 cm⁻¹ is standard for routine characterization).
-
Set the number of scans to be co-added (typically 16 to 32 scans).
-
Initiate the sample scan. The instrument software will automatically ratio the sample scan against the stored background scan to produce the final absorbance or transmittance spectrum.
-
-
-
Data Analysis & Cleanup:
-
Procedure:
-
Label the significant peaks on the resulting spectrum, paying close attention to the 1400-1100 cm⁻¹ region for the ν_as and ν_s sulfone bands.
-
Once the analysis is complete, release the pressure clamp, remove the sample powder, and clean the ATR crystal thoroughly as described in Step 2.
-
-
Caption: Workflow for obtaining an ATR-FTIR spectrum of a solid naphthalene sulfone derivative.
Conclusion
The identification of the sulfone group in naphthalene derivatives via IR spectroscopy is a robust and reliable technique. The presence of two strong absorption bands, corresponding to the asymmetric and symmetric S=O stretching vibrations, typically in the 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹ regions, respectively, serves as a definitive marker. By understanding the influence of the naphthalene ring and employing a validated experimental protocol such as ATR-FTIR, researchers can confidently characterize these important molecules and ensure the structural integrity of their compounds.
References
- Bernstein, M. P., Sandford, S. A., & Allamandola, L. J. (n.d.). THE MID-INFRARED LABORATORY SPECTRA OF NAPHTHALENE (C10H8) IN SOLID H2O.
-
Michigan State University Department of Chemistry. (n.d.). Infrared Spectroscopy. Retrieved from [Link]
- The features of IR spectrum. (n.d.).
-
Pirali, O., et al. (n.d.). The far infrared spectrum of naphthalene characterized by high resolution synchrotron FTIR spectroscopy and anharmonic DFT calculations. Physical Chemistry Chemical Physics (RSC Publishing). Retrieved from [Link]
-
Northern Illinois University Department of Chemistry and Biochemistry. (n.d.). FT‐IR Sample Preparation. Retrieved from [Link]
-
Pirali, O., et al. (2026, February 6). The far infrared spectrum of naphthalene characterized by high resolution synchrotron FTIR spectroscopy and anharmonic DFT calculations. ResearchGate. Retrieved from [Link]
-
Infrared Spectra of Sulfones and Related Compounds. (n.d.). ResearchGate. Retrieved from [Link]
-
FT‐IR spectra of the asymmetric stretching of the sulfonate group. (n.d.). ResearchGate. Retrieved from [Link]
-
Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]
-
Liu, X. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. Chemistry LibreTexts. Retrieved from [Link]
- Bloise, E., et al. (2021, February 15). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. Research Article.
-
Li, Y., et al. (n.d.). Synthesis and characterization of naphthalene derivatives for two-component heterojunction-based ambipolar field-effect transistors complemented with copper hexadecafluorophthalocyanine (F16CuPc). PMC. Retrieved from [Link]
-
Theoretical and experimental studies of vibrational spectra of naphthalene and its cation. (n.d.). Retrieved from [Link]
-
Synthesis, analysis and application of naphthalene sulfonic acid formaldehyde condensate. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Table of Characteristic IR Absorptions. (n.d.). Retrieved from [Link]
-
Bruker. (n.d.). Attenuated Total Reflectance (ATR). Retrieved from [Link]
-
Khan Academy. (2014, July 8). Symmetric and asymmetric stretching | Spectroscopy | Organic chemistry. Retrieved from [Link]
-
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy Discriminates the Elderly with a Low and High Percentage of Pathogenic CD4+ T Cells. (2022, January 28). PubMed. Retrieved from [Link]
- Infrared (IR) Spectroscopy. (n.d.).
-
How to prepare IR samples?. (n.d.). ResearchGate. Retrieved from [Link]
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mass spectrometry fragmentation pattern of 2-naphthyl methyl sulfone
Executive Summary
Product: 2-Naphthyl Methyl Sulfone (Methyl 2-naphthyl sulfone)
Context: Small molecule pharmacophore analysis, impurity profiling, and metabolic tracking.
Core Value: This guide characterizes the electron ionization (EI) fragmentation signature of 2-naphthyl methyl sulfone (
Ionization Source Comparison: Performance & Utility
For researchers in drug development, selecting the correct ionization mode is critical for data utility. The following table compares the "product" (the MS data quality) generated by Electron Ionization (EI) versus Electrospray Ionization (ESI).
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI) | Verdict for 2-Naphthyl Methyl Sulfone |
| Energy Regime | Hard Ionization (70 eV) | Soft Ionization | EI Wins for structural confirmation. |
| Molecular Ion | Distinct | Dominant | ESI is better for quantitation at trace levels but poor for identification. |
| Fragmentation | Rich, reproducible pattern. Diagnostic peaks at m/z 127, 142. | Minimal. Requires MS/MS (CID) to generate fragments. | EI provides an instant "fingerprint" without secondary collision cells. |
| Library Match | NIST/Wiley compatible. | Library matching is difficult/instrument-dependent. | EI allows automated identification against standard databases. |
Expert Insight: While ESI is preferred for biological matrices (LC-MS), EI (GC-MS) remains the gold standard for purity analysis of the synthesized sulfone due to the high stability of the naphthalene ring, which resists fragmentation under soft conditions.
Fragmentation Mechanism & Analysis
The fragmentation of 2-naphthyl methyl sulfone under EI conditions (70 eV) is driven by the stability of the aromatic naphthalene system and the lability of the sulfone (
The "Sulfone Shuffle": Key Pathways
The molecular ion (
-
Sulfur Dioxide Extrusion (Rearrangement): A characteristic rearrangement where the
moiety is ejected, often involving a sulfinate ester intermediate. This creates a radical cation at m/z 142 (equivalent to 2-methylnaphthalene). -
Inductive Cleavage: Direct breakage of the
bond, yielding the stable naphthyl cation (m/z 127).
Diagnostic Ion Table
| m/z (Mass-to-Charge) | Ion Identity | Mechanism of Formation | Relative Abundance (Est.) |
| 206 | Molecular Ion (Radical Cation) | 30–50% | |
| 191 | < 10% | ||
| 142 | Rearrangement: Extrusion of | High (40–80%) | |
| 127 | Inductive Cleavage: Loss of | Base Peak (100%) | |
| 115 | Loss of | Variable |
Visualization of Signaling Pathways
The following diagram illustrates the competitive fragmentation logic.
Figure 1: Competitive fragmentation pathways of 2-naphthyl methyl sulfone under 70 eV Electron Ionization.
Isomeric Differentiation: 2-Naphthyl vs. 1-Naphthyl
A common analytical challenge is distinguishing the 2-isomer from the 1-isomer (an impurity often present from non-selective sulfonation).
Mass Spectral Nuance (The "Peri-Effect")
While both isomers yield m/z 206, 142, and 127, the 1-naphthyl isomer is sterically crowded due to the peri-interaction (interaction between the substituent at C1 and the proton at C8).
-
Result: The 1-isomer typically exhibits a higher abundance of the fragment resulting from the loss of the substituent (m/z 127) relative to the molecular ion, as the molecule seeks to relieve steric strain.
-
2-Isomer: The 2-position is sterically unencumbered, often resulting in a slightly more intense molecular ion (m/z 206) relative to the 1-isomer.
Chromatographic Separation (The Definitive Test)
Mass spec alone should not be the sole identifier. Retention time (RT) is the primary differentiator.
-
Observation: On standard non-polar columns (e.g., 5% phenyl-methylpolysiloxane), 2-naphthyl methyl sulfone elutes later than the 1-isomer.
-
Reasoning: The 2-isomer has a more linear, planar shape allowing for stronger
stacking and van der Waals interactions with the stationary phase.
Experimental Protocol: Validated GC-MS Workflow
To reproduce the fragmentation data described above, use the following self-validating protocol.
Equipment
-
GC System: Agilent 7890B or equivalent.
-
Detector: Single Quadrupole MS (EI source).
-
Column: DB-5MS UI (30 m x 0.25 mm x 0.25 µm).
Method Parameters
-
Inlet: Splitless mode (1 µL injection), 280°C.
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Oven Program:
-
Initial: 60°C (hold 1 min).
-
Ramp: 20°C/min to 300°C.
-
Final: 300°C (hold 5 min).
-
Note: The sulfone is high-boiling; ensure the final hold is sufficient to elute it (approx. RT 10-12 min).
-
-
MS Source: 230°C, 70 eV.
-
Scan Range: m/z 40–350.
Quality Control (Self-Validation)
-
System Suitability: Inject a standard of Naphthalene (m/z 128) . If the m/z 128 peak tails, the source is dirty, which will distort the m/z 127/206 ratio of your sulfone analyte.
-
Isomer Resolution: Inject a mix of 1- and 2-naphthyl methyl sulfone. Baseline resolution (
) must be achieved to confirm specificity.
References
-
NIST Mass Spectrometry Data Center. Mass Spectrum of Naphthalene, 2-methyl- (Extrusion Product Analog). NIST Chemistry WebBook, SRD 69.[1] Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 11364, Methyl 2-naphthyl sulfone. Available at: [Link]
-
Holčapek, M., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO2 via rearrangement. Journal of Mass Spectrometry. (Mechanistic grounding for sulfone rearrangements). Available at: [Link]
-
ChemGuide. Fragmentation Patterns in Mass Spectra. (General principles of aromatic fragmentation). Available at: [Link]
Sources
A Comparative Guide to the Bioactivity of Naphthalene-Based Sulfonyl Compounds and Traditional Sulfonamides
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, both the sulfonamide group and the naphthalene scaffold have independently given rise to a multitude of bioactive compounds. This guide provides an in-depth comparative analysis of the bioactivity of traditional sulfonamides and the emerging class of naphthalene-based sulfonyl compounds. By examining their distinct mechanisms of action, supported by experimental data, we aim to offer a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics.
Introduction: Two Scaffolds, Diverse Bioactivities
Traditional sulfonamides are a well-established class of synthetic antimicrobial agents, the first of their kind to be used systemically.[1] Their discovery marked a turning point in medicine, providing effective treatment for a range of bacterial infections.[2] Beyond their antibacterial properties, the sulfonamide moiety is a versatile pharmacophore found in drugs with diuretic, anticonvulsant, anti-inflammatory, and anticancer activities.[2]
The naphthalene ring, a bicyclic aromatic hydrocarbon, is another privileged structure in drug design.[3][4] Its derivatives are known to possess a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[5] The rigid and lipophilic nature of the naphthalene core allows it to interact with various biological targets, and its metabolism can lead to the formation of reactive intermediates with significant cytotoxic potential.[5][6]
This guide will delve into a comparative analysis of these two classes of compounds, with a particular focus on how the fusion of a naphthalene ring with a sulfonyl group, as seen in naphthalene-sulfonamide hybrids, creates novel bioactivities distinct from those of traditional sulfonamides.
The Bioactivity Landscape: A Tale of Two Mechanisms
The biological activities of traditional sulfonamides and naphthalene-based sulfonyl compounds are largely dictated by their distinct chemical structures and, consequently, their different molecular targets and mechanisms of action.
Traditional Sulfonamides: The Anti-Metabolite Approach
The primary mechanism of action for antibacterial sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS), a key enzyme in the bacterial synthesis of folic acid.[1][5] Folic acid is an essential nutrient for bacteria, serving as a precursor for the synthesis of nucleic acids and certain amino acids.[7] By mimicking the natural substrate of DHPS, para-aminobenzoic acid (PABA), sulfonamides block the metabolic pathway, leading to a bacteriostatic effect.[5][7] Humans are unaffected by this mechanism as they obtain folic acid from their diet.[8]
Beyond this classical antibacterial mechanism, certain sulfonamides have been developed to target other enzymes, such as carbonic anhydrase (implicated in glaucoma and as a diuretic target) and cyclooxygenase-2 (COX-2) for anti-inflammatory effects.[1][2]
Naphthalene-Based Sulfonyl Compounds: A Multi-Target Strategy
The introduction of a naphthalene scaffold to a sulfonyl-containing molecule can dramatically alter its biological activity, shifting the mechanism away from the classical anti-metabolite pathway towards a multi-targeted approach, particularly in the realm of anticancer and antimicrobial activities.
Recent studies on novel 6-acetylnaphthalene-2-sulfonamide hybrids have revealed that these compounds exert their anticancer effects by modulating the IL6/JAK2/STAT3 signaling pathway in breast cancer cells.[7][9] This pathway is often dysregulated in cancer and plays a crucial role in tumor cell proliferation, survival, and metastasis.[9] These naphthalene-sulfonamide hybrids have been shown to downregulate the expression of key genes in this pathway, including IL6, JAK2, STAT3, BCL2, Cyclin D1, and c-MYC, while upregulating the pro-apoptotic gene BAX.[7][9]
Furthermore, these hybrid molecules have demonstrated potent antimicrobial activity through a different mechanism than traditional sulfonamides. Instead of inhibiting folate synthesis, they have been found to inhibit bacterial topoisomerase IV and DNA gyrase.[9] These enzymes are essential for bacterial DNA replication, transcription, and repair, making them validated targets for antibacterial drugs.
The cytotoxicity of naphthalene-containing compounds is also linked to their metabolism. The naphthalene ring can be oxidized by cytochrome P450 enzymes to form reactive intermediates like 1,2-naphthalene oxide, 1,2-naphthoquinone, and 1,4-naphthoquinone.[6][10] These metabolites can covalently bind to cellular macromolecules, including proteins and DNA, leading to cellular damage and apoptosis.[5][10]
Quantitative Comparison of Bioactivity
The following tables summarize the in vitro bioactivity of representative naphthalene-sulfonamide hybrids against cancer cell lines and bacterial strains. This data highlights their potency and provides a basis for comparison with the known activities of traditional sulfonamides.
| Compound | Target Cell Line | IC50 (µM) | Reference |
| Naphthalene-Sulfonamide Hybrid 5b | MCF-7 (Breast Cancer) | 3.59 (STAT3 inhibition) | [9] |
| Naphthalene-Sulfonamide Hybrid 5e | MCF-7 (Breast Cancer) | 3.01 (STAT3 inhibition) | [9] |
| Naphthalene-Substituted Triazole Spirodienone 6a | MDA-MB-231 (Breast Cancer) | 0.03 | [10] |
| Naphthalene-Substituted Triazole Spirodienone 6a | HeLa (Cervical Cancer) | 0.07 | [10] |
| Naphthalene-Substituted Triazole Spirodienone 6a | A549 (Lung Cancer) | 0.08 | [10] |
Table 1: In Vitro Anticancer Activity of Naphthalene-Based Compounds
| Compound | Target Organism | MIC (µg/mL) | Reference |
| Naphthalene-Sulfonamide Hybrid 5b | E. coli | 10 | [9] |
| Naphthalene-Sulfonamide Hybrid 5e | S. aureus | 7.65 (Topoisomerase IV inhibition) | [9] |
Table 2: In Vitro Antimicrobial Activity of Naphthalene-Sulfonamide Hybrids
Experimental Protocols for Bioactivity Assessment
To enable researchers to conduct their own comparative studies, we provide detailed, step-by-step methodologies for key in vitro assays.
Protocol 1: MTT Assay for Cytotoxicity
This assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., 2-(Methylsulfonyl)naphthalene and a reference sulfonamide) in culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Bacterial Culture Preparation: Inoculate a single colony of the test bacterium into a suitable broth and incubate overnight at 37°C. Dilute the overnight culture to achieve a starting inoculum of approximately 5 x 10^5 CFU/mL.
-
Compound Dilution: Prepare a serial two-fold dilution of the test compounds in a 96-well microtiter plate.
-
Inoculation: Add the diluted bacterial suspension to each well. Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Visualizing the Mechanisms of Action
To further elucidate the distinct biological pathways targeted by these two classes of compounds, the following diagrams are provided.
Caption: Mechanism of action of antibacterial sulfonamides.
Caption: Anticancer signaling pathway of naphthalene-sulfonamide hybrids.
Caption: A generalized workflow for bioactivity screening.
Conclusion
The comparative analysis of traditional sulfonamides and naphthalene-based sulfonyl compounds reveals a fascinating divergence in their biological activities and mechanisms of action. While traditional sulfonamides have a long-standing history as effective antifolate agents, the incorporation of a naphthalene scaffold introduces a new dimension of bioactivity, characterized by a multi-targeted approach to cancer and infectious diseases. The ability of naphthalene-sulfonamide hybrids to modulate key signaling pathways like IL6/JAK2/STAT3 and inhibit essential bacterial enzymes such as topoisomerases underscores the potential of this chemical space for the development of novel therapeutics. This guide provides a foundational understanding for researchers looking to explore and exploit the unique properties of these promising compound classes.
References
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Wikipedia. (2023). Sulfonamide (medicine). Retrieved from [Link]
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MDPI. (2024). Development of Naphthalene-Derivative Bis-QACs as Potent Antimicrobials: Unraveling Structure–Activity Relationship and Microbiological Properties. Retrieved from [Link]
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International Journal of Pharmaceutical Sciences. (2024). Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential. Retrieved from [Link]
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Rasayan Journal of Chemistry. (2010). NAPHTHALENE DERIVATIVES : A NEW RANGE OF ANTIMICROBIALS WITH HIGH THERAPEUTIC VALUE. Retrieved from [Link]
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PubMed. (2009). Anaerobic degradation of naphthalene and 2-methylnaphthalene by strains of marine sulfate-reducing bacteria. Retrieved from [Link]
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PMC. (2018). Bioaccumulation and toxicity of 2-naphthalene sulfonate: an intermediate compound used in textile industry. Retrieved from [Link]
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PMC. (2022). Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones. Retrieved from [Link]
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PMC. (2024). Antimicrobial Activity of 2-(Piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione against Staphylococcus Strains. Retrieved from [Link]
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Reddit. (2025). Does anyone know the mechanism for making 2-methoxynaphthalene from 2-napthol?. Retrieved from [Link]
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PubMed. (2017). Synthesis and Evaluation of 2-Naphthaleno trans-Stilbenes and Cyanostilbenes as Anticancer Agents. Retrieved from [Link]
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Chemistry Stack Exchange. (2015). Thermodynamic vs Kinetic Sulphonation of Naphthalene. Retrieved from [Link]
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PMC. (2025). Design, synthesis and SAR of novel naphthalene–sulfonamide hybrids: anticancer assessment, gene expression analysis of IL6/JAK2/STAT3 signaling in MCF7 cells and antimicrobial evaluation. Retrieved from [Link]
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ResearchGate. (2025). Design, synthesis and SAR of novel naphthalene–sulfonamide hybrids: anticancer assessment, gene expression analysis of IL6/JAK2/STAT3 signaling in MCF7 cells and antimicrobial evaluation. Retrieved from [Link]
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HPLC Retention Time Comparison: A Guide to Sulfone vs. Sulfide Derivatives
An In-Depth Technical Guide
For researchers and professionals in drug development and chemical synthesis, High-Performance Liquid Chromatography (HPLC) is an indispensable tool for monitoring reaction progress, assessing purity, and characterizing compounds. A frequent analytical challenge involves differentiating between a sulfide and its corresponding oxidized form, a sulfone. Understanding their distinct behaviors during chromatographic separation is crucial for robust method development and accurate data interpretation.
This guide provides an in-depth comparison of the HPLC retention times of sulfone and sulfide derivatives, grounded in chemical principles and supported by a practical experimental protocol. We will explore the "why" behind their separation, enabling you to predict elution behavior and design effective analytical methods.
Part 1: The Fundamental Principle - Polarity Governs Elution
The key to understanding the differential retention of sulfides and sulfones in HPLC lies in their significant difference in polarity. This difference originates directly from their chemical structures.
-
Sulfides (R-S-R'): These compounds feature a sulfur atom bonded to two organic substituents. The electronegativity difference between sulfur and carbon is relatively small, resulting in a molecule with comparatively low polarity.
-
Sulfones (R-SO₂-R'): In sulfones, the sulfur atom is oxidized and is double-bonded to two oxygen atoms. Oxygen is highly electronegative, and the two S=O bonds create a strong dipole moment, making the sulfone molecule significantly more polar than its sulfide analog.[1][2]
In Reversed-Phase HPLC (RP-HPLC) , the most common mode of separation, the stationary phase (the column packing) is non-polar (hydrophobic), while the mobile phase (the solvent) is polar.[3] The principle of separation is based on hydrophobic interactions; non-polar analytes have a stronger affinity for the non-polar stationary phase and are retained longer. Conversely, polar analytes have a greater affinity for the polar mobile phase and travel through the column more quickly.[4]
Therefore, the established elution order in RP-HPLC is from most polar to least polar. Given that sulfones are substantially more polar than sulfides, we can confidently predict the following:
In a standard Reversed-Phase HPLC system, a sulfone derivative will elute before (i.e., have a shorter retention time than) its corresponding sulfide precursor.
Part 2: Visualizing the Concepts
To better illustrate these foundational concepts, the following diagrams outline the chemical differences and the analytical workflow.
Caption: Chemical structures, relative polarity, and expected RP-HPLC elution order of sulfide vs. sulfone.
Caption: Workflow for the comparative HPLC analysis of sulfide and sulfone derivatives.
Part 3: Experimental Protocol for Comparative Analysis
This section provides a robust, self-validating protocol for resolving a model pair of compounds, such as diphenyl sulfide and diphenyl sulfone. The use of a gradient elution is a key experimental choice, as it ensures that both the relatively polar sulfone and the much less polar sulfide can be eluted within a single run with optimal peak shape.[4]
Objective: To demonstrate and confirm the differential retention times of a sulfide and its corresponding sulfone using Reversed-Phase HPLC.
Methodology:
-
Sample Preparation:
-
Prepare individual stock solutions of diphenyl sulfide and diphenyl sulfone at 1 mg/mL in acetonitrile.
-
Create a mixed working standard by combining equal volumes of each stock solution and diluting with the initial mobile phase (95% Water / 5% Acetonitrile) to a final concentration of approximately 50 µg/mL for each analyte.
-
Filter the final sample solution through a 0.22 µm syringe filter before injection to prevent column clogging.[5]
-
-
HPLC System and Conditions: The following conditions are a standard starting point and can be optimized as needed.[5][6]
| Parameter | Recommended Setting | Rationale & Justification |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 3.5 µm) | Industry standard non-polar phase providing excellent hydrophobic selectivity for separating compounds of differing polarity.[7] |
| Mobile Phase A | 0.1% Formic Acid in HPLC-Grade Water | The aqueous component of the mobile phase. Formic acid acts as a pH modifier to ensure consistent ionization states of analytes and improve peak symmetry. |
| Mobile Phase B | 0.1% Formic Acid in HPLC-Grade Acetonitrile | The organic modifier. Acetonitrile is chosen for its low viscosity and UV transparency. Increasing its percentage increases mobile phase strength (elution power).[8] |
| Gradient Elution | 5% to 95% Mobile Phase B over 20 minutes | A gradient is essential for eluting compounds with a wide polarity range. It starts with high polarity to elute the sulfone and gradually decreases polarity to elute the less-polar sulfide. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID analytical column, providing good efficiency and reasonable run times. |
| Column Temperature | 30 °C | Maintaining a constant, slightly elevated temperature ensures reproducible retention times by minimizing fluctuations due to ambient temperature changes.[9] |
| Detection | UV-Vis Detector at 254 nm | Assumes the analytes have a UV chromophore (like the phenyl rings in our example). This is a common, robust detection method. |
| Injection Volume | 10 µL | A typical injection volume that balances sensitivity with the risk of column overloading. |
-
Data Analysis and Expected Results:
-
Inject the mixed standard and record the chromatogram.
-
Two major peaks should be observed. Based on the principles discussed, the first peak is the sulfone, and the second, later-eluting peak is the sulfide.
-
To confirm identities, inject the individual standard solutions under the same conditions.
-
Table 1: Predicted Experimental Data
| Compound | Structure | Expected Polarity | Predicted Elution Order | Sample Retention Time (min) |
| Diphenyl Sulfone | C₁₂H₁₀O₂S | More Polar | 1st | ~12.8 |
| Diphenyl Sulfide | C₁₂H₁₀S | Less Polar | 2nd | ~15.2 |
The results should clearly show that the retention time of diphenyl sulfone is significantly shorter than that of diphenyl sulfide, confirming the direct relationship between increased polarity (due to the -SO₂- group) and decreased retention time in RP-HPLC.
Part 4: Conclusion and Broader Implications
The principle that sulfones elute before their sulfide counterparts in Reversed-Phase HPLC is a foundational concept for any scientist working with these chemical classes. This predictable behavior is a direct consequence of the increased polarity imparted by the sulfone group. By leveraging this knowledge, researchers can:
-
Monitor Reaction Progress: Easily track the conversion of a sulfide starting material to its sulfone product.
-
Assess Purity: Quickly identify sulfide impurities in a final sulfone product, or vice-versa.
-
Support Metabolic Studies: Differentiate between a parent drug (often a sulfide) and its oxidized metabolites (sulfoxides and sulfones) in biological matrices.
This guide provides both the theoretical framework and a practical, robust experimental protocol to confidently separate and analyze these important sulfur-containing compounds, empowering more efficient and accurate research and development.
References
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-
Chemistry LibreTexts. (2019). 12.5: High-Performance Liquid Chromatography. Available at: [Link]
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Chemass. (n.d.). The Cleaning and Regeneration of Reversed-Phase HPLC Columns. Available at: [Link]
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Encyclopædia Britannica. (2026). Organosulfur compound - Sulfoxides, Sulfones, Polyvalent. Available at: [Link]
-
Martí, S. (2013). Mechanisms of retention in HPLC. University of Valencia. Available at: [Link]
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Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Available at: [Link]
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Separation Science. (2024). Factors Impacting Chromatography Retention Time. Available at: [Link]
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Taylor & Francis. (2003). Sulfones – Knowledge and References. Available at: [Link]
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Tosti, N., et al. (2014). HPLC of Peptides and Proteins. In: Methods in Molecular Biology, vol 251. Humana Press, Totowa, NJ. Available at: [Link]
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A Researcher's Guide to the UV-Vis Absorption Maxima of 2-Substituted Naphthalene Sulfones
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the spectroscopic properties of key molecular scaffolds is paramount. The naphthalene sulfone framework, particularly when substituted at the 2-position, is a recurring motif in a variety of functional molecules, from fluorescent probes and dyes to pharmacologically active agents. The electronic transitions of these molecules, observable via UV-Vis spectroscopy, are highly sensitive to the nature of the substituents on the naphthalene ring. This guide provides an in-depth comparison of the UV-Vis absorption maxima (λmax) of several 2-substituted naphthalene sulfones, supported by experimental data and a discussion of the underlying electronic principles.
The Naphthalene Chromophore and the Influence of Substituents
The characteristic UV-Vis absorption spectrum of naphthalene arises from π→π* electronic transitions within its delocalized aromatic system. These transitions give rise to distinct absorption bands, often designated as the ¹Lₐ and ¹Lₑ bands, which are sensitive to substitution on the aromatic rings.[1] The position of substitution (α or β) and the electronic nature of the substituent—whether electron-donating (EDG) or electron-withdrawing (EWG)—can significantly alter the energy of the molecular orbitals, leading to shifts in the absorption maxima.
An electron-donating group (e.g., -OH, -NH₂, -OCH₃) generally causes a bathochromic shift (a shift to a longer wavelength) and a hyperchromic effect (an increase in molar absorptivity). This is because the EDG increases the electron density of the aromatic system, raising the energy of the highest occupied molecular orbital (HOMO) more than the lowest unoccupied molecular orbital (LUMO), thus decreasing the HOMO-LUMO energy gap.[2]
Conversely, an electron-withdrawing group (e.g., -NO₂, -COOH) typically results in a more complex interplay of effects. While they can extend conjugation and lead to bathochromic shifts, their primary influence is to lower the energy of the LUMO. The overall effect on the absorption spectrum depends on the specific group and its position on the naphthalene ring.[2]
The sulfonyl group (-SO₂R) itself is strongly electron-withdrawing. Therefore, in 2-substituted naphthalene sulfones, the observed UV-Vis absorption is a result of the combined electronic effects of the sulfonyl group and the other substituent on the naphthalene chromophore.
Comparative Analysis of UV-Vis Absorption Maxima
The following table summarizes the experimentally determined or reported UV-Vis absorption maxima for a series of naphthalene derivatives, with a focus on those containing a sulfonyl group or related functionalities at the 2-position. This data allows for a direct comparison of the impact of various substituents.
| Compound Name | Substituent(s) | λmax (nm) | Solvent |
| Naphthalene | -H | ~275, ~286 | Gas Phase, n-Hexane[1][3][4] |
| 2-Naphthalenesulfonic acid | 2-SO₃H | Multiple peaks, prominent around 230-290 | Aqueous[5] |
| 2-Naphthol | 2-OH | 273.6 | Water[6] |
| 6-Hydroxy-2-naphthalenesulfonic acid (Schaeffer's acid) | 2-SO₃H, 6-OH | Data not explicitly found, but expected bathochromic shift from 2-naphthalenesulfonic acid | - |
| 6-Amino-2-naphthalenesulfonic acid (Bronner's acid) | 2-SO₃H, 6-NH₂ | Data not explicitly found, but expected bathochromic shift from 2-naphthalenesulfonic acid | - |
| 2-Methoxy Naphthalene | 2-OCH₃ | 226 | Alcohol[3] |
| 2-Naphthoic Acid | 2-COOH | 236, 280, 334 | Acidic mobile phase[7] |
| 2-Hydroxy-6-nitro-1-naphthaldehyde | 1-CHO, 2-OH, 6-NO₂ | 295, 340 | Acetonitrile[6] |
| Schiff base of Naphthalene-2-sulfonyl hydrazide | 2-SO₂NHN=CH-R | 236, 278, 317 | Not specified[2] |
Observations and Discussion:
-
Parent Naphthalene: Naphthalene itself exhibits a series of absorption bands in the UV region, with major peaks around 275-286 nm.[1][3][4] This serves as our baseline for comparison.
-
Effect of Hydroxyl and Alkoxy Groups: 2-Naphthol (λmax at 273.6 nm in water) shows a slight hypsochromic (blue) shift compared to naphthalene in the gas phase, which can be influenced by solvent effects.[6] In contrast, the presence of electron-donating hydroxyl or amino groups at other positions, such as in 6-hydroxy-2-naphthalenesulfonic acid and 6-amino-2-naphthalenesulfonic acid, is expected to cause a bathochromic (red) shift due to extended conjugation and the electron-donating nature of these groups. 2-Methoxy naphthalene shows a maximum at 226 nm, indicating a significant shift in the electronic transitions.[3]
-
Effect of Carboxylic and Nitro Groups: 2-Naphthoic acid, with its electron-withdrawing carboxyl group, displays multiple absorption maxima, with a notable peak at 334 nm, indicating a significant bathochromic shift compared to naphthalene.[7] Similarly, the presence of a nitro group in 2-hydroxy-6-nitro-1-naphthaldehyde contributes to absorption at longer wavelengths (295 and 340 nm).[6]
-
Sulfonyl Group Derivatives: The Schiff base derived from naphthalene-2-sulfonyl hydrazide also shows complex absorption with maxima at 236, 278, and 317 nm, reflecting the extended conjugated system.[2]
Experimental Protocol for UV-Vis Spectroscopic Analysis
To ensure accurate and reproducible determination of UV-Vis absorption maxima for 2-substituted naphthalene sulfones, the following experimental protocol is recommended.
1. Materials and Instrumentation:
-
Analytes: High-purity (≥98%) 2-substituted naphthalene sulfone derivatives.
-
Solvents: Spectroscopic grade solvents (e.g., ethanol, methanol, acetonitrile, or deionized water). The choice of solvent is critical as it can influence the λmax.[8]
-
Instrumentation: A calibrated dual-beam UV-Vis spectrophotometer.
-
Cuvettes: Matched quartz cuvettes with a 1 cm path length.
2. Standard Solution Preparation:
-
Accurately weigh a small amount of the analyte (e.g., 1-5 mg).
-
Dissolve the analyte in a known volume of the chosen spectroscopic grade solvent in a volumetric flask to prepare a stock solution (e.g., 1 mg/mL).
-
Perform serial dilutions of the stock solution to obtain a series of standard solutions with concentrations that yield absorbance values in the linear range of the instrument (typically 0.1 to 1.0 AU).
3. Spectroscopic Measurement:
-
Turn on the spectrophotometer and allow it to warm up for the manufacturer-recommended time.
-
Set the desired wavelength range for scanning (e.g., 200-450 nm).
-
Fill a quartz cuvette with the solvent to be used as a blank and record the baseline.
-
Rinse the sample cuvette with the standard solution to be measured, then fill it with the solution.
-
Place the sample cuvette in the spectrophotometer and record the absorption spectrum.
-
Identify the wavelength of maximum absorbance (λmax) from the spectrum.
4. Data Analysis:
-
Plot absorbance versus wavelength to visualize the spectrum and determine the λmax.
-
If performing quantitative analysis, create a calibration curve by plotting absorbance at λmax versus the concentration of the standard solutions.
Below is a Graphviz diagram illustrating the general experimental workflow.
Caption: Experimental workflow for determining UV-Vis absorption maxima.
The Interplay of Electronic Effects
The observed shifts in the UV-Vis absorption maxima of 2-substituted naphthalene sulfones can be rationalized by considering the interplay between the inherent electronic properties of the naphthalene ring, the strongly electron-withdrawing sulfonyl group, and the additional substituent.
The following diagram illustrates this conceptual relationship:
Caption: Influence of substituents on the UV-Vis spectrum of naphthalene sulfones.
Conclusion
The UV-Vis absorption characteristics of 2-substituted naphthalene sulfones are a direct reflection of their electronic structure. By systematically comparing the absorption maxima of derivatives with varying substituents, researchers can gain valuable insights into the electronic effects at play. This guide provides a foundational understanding and a practical framework for the spectroscopic analysis of this important class of compounds, aiding in their identification, characterization, and application in various scientific disciplines. The provided experimental protocol ensures that reliable and comparable data can be generated, fostering a deeper understanding of structure-property relationships.
References
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Integrated Absorption Spectroscopic Measurement of 2-Nitrophenol and Naphthalene. (2025, October 11). MDPI. Available at: [Link]
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SIELC Technologies. UV-Vis Spectrum of 1,5-Naphthalenedisulfonic Acid. Available at: [Link]
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PubChem. 6-Amino-2-naphthalenesulfonic acid. Available at: [Link]
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Dubinina, T. V., et al. (2018). Novel 2-naphthyl substituted zinc naphthalocyanine: synthesis, optical, electrochemical and spectroelectrochemical properties. RSC Advances, 8(3), 1339-1347. Available at: [Link]
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Padhye, M. R., and Desai, B. A. (1954). The effect of substitution on the light absorption of naphthalene. Proceedings of the Indian Academy of Sciences - Section A, 40(5), 297-304. Available at: [Link]
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ResearchGate. UV/vis electronic absorption spectra of naphthalene (N), 1-naphthol (1N), and 2-naphthol (2N) in n-hexane. Available at: [Link]
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Spectrophotometric determination of four naphthalene sulfonates in seawater after their molecularly imprinted stir bar sorptive extraction. (2025, August 7). ResearchGate. Available at: [Link]
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Ultraviolet electronic spectroscopy of heavily substituted naphthalene derivatives. (2023, August 7). ResearchGate. Available at: [Link]
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Muthu, S., et al. (2023, May 24). Spectroscopic Analysis Reveals Insights into 2-Amino-1-Naphthalenesulfonic Acid Biological Activity and Solvent Properties. Spectroscopy Online. Available at: [Link]
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Effects of Substituents on the Absorption Spectra of molecules. (2013, November 19). Odinity. Available at: [Link]
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- 6. researchgate.net [researchgate.net]
- 7. UV-Vis Spectrum of 2-Naphthoic Acid | SIELC Technologies [sielc.com]
- 8. pjps.pk [pjps.pk]
Safety Operating Guide
Operational Guide: Proper Disposal of 2-(Methylsulfonyl)naphthalene
[1]
CAS: 2277-32-9 | Formula: C₁₁H₁₀O₂S Hazard Profile: Aquatic Toxin (Chronic), Irritant, Thermal Decomposition Risks (SOₓ)
Executive Summary & Core Directive
Do not dispose of this compound down the drain.
2-(Methylsulfonyl)naphthalene is classified as toxic to aquatic life with long-lasting effects (H411/H410) . Its sulfone moiety (
The only authorized disposal method is high-temperature incineration via a facility equipped with gas scrubbing capabilities.
Technical Characterization & Pre-Disposal Assessment
To ensure the safety of waste handlers and compliance with RCRA (Resource Conservation and Recovery Act) standards, you must characterize the waste stream before it leaves your bench.
Physicochemical Properties Relevant to Disposal
| Property | Data | Operational Implication |
| Physical State | Solid (Crystalline powder) | Requires solid waste stream (Lab Pack) unless dissolved. |
| Water Solubility | Low / Insoluble | Do not attempt aqueous dilution for drain disposal. |
| Chemical Composition | Contains Sulfur (~15% by weight) | Crucial: Must be flagged for incinerators to manage SO₂ emissions. |
| Flash Point | >100°C (Estimated) | Combustible but not a high-flammability hazard (Class IIIB). |
| Incompatibilities | Strong Oxidizing Agents | Segregation: Do not pack in the same drum as nitric acid, perchlorates, or peroxides. |
The "Sulfur Protocol" (Expert Insight)
As a Senior Application Scientist, I emphasize the Sulfur Protocol . Standard organic waste streams often mix non-halogenated solvents. However, high-sulfur compounds can damage catalytic converters in standard incinerators or violate emission permits if not diluted.
-
Action: Label the waste container explicitly as "Organic Solid - Contains Sulfur."
Decision Logic & Workflow
The following decision tree illustrates the correct routing for 2-(Methylsulfonyl)naphthalene based on its state (pure solid vs. reaction mixture).
Figure 1: Decision matrix for segregating and packaging sulfone-based chemical waste.
Step-by-Step Disposal Protocol
Scenario A: Solid Waste (Pure Compound or Contaminated Solids)
-
PPE Requirement: Wear nitrile gloves, safety glasses, and a lab coat. If creating dust, use a fume hood or N95 respirator.
-
Containment: Place the solid material into a clear, wide-mouth polyethylene (HDPE) or glass jar.
-
Alternative: If the quantity is small (<50g), double-bagging in thick (4-mil) polyethylene zip-lock bags is acceptable for "Lab Packing."
-
-
Debris: Place contaminated weigh boats, spatulas, and paper towels into the same solid waste container.
-
Labeling: Apply a Hazardous Waste label.
-
Constituents: Write "2-(Methylsulfonyl)naphthalene" and "Debris."
-
Hazard Checkbox: Check "Toxic" and "Irritant."
-
Special Note: Write "Sulfur Compound" clearly on the tag.
-
Scenario B: Liquid Waste (Reaction Mixtures)
-
Solvent Assessment: Ensure the carrier solvent is compatible with your facility's "General Organic" stream.
-
Compatible: Acetone, Methanol, Dichloromethane (segregated), Ethyl Acetate.
-
Incompatible: Piranha solution, concentrated Nitric Acid.
-
-
Transfer: Pour the solution into the appropriate carboy (Halogenated or Non-Halogenated) using a funnel.
-
Rinsing: Triple-rinse the original vessel with a small amount of compatible solvent and add the rinsate to the carboy.
-
Logging: Immediately update the carboy's waste log sheet to reflect the addition of the sulfone.
Emergency Contingency: Spill Response
In the event of an accidental release, follow this containment logic to prevent environmental contamination.
Figure 2: Immediate response workflow for solid or liquid spills.
Critical Note on Spills: If the substance enters a sink or floor drain, immediately notify your facility's EHS (Environmental Health & Safety) department. This is a reportable release due to aquatic toxicity regulations.
Regulatory & Compliance Context
-
US EPA (RCRA): While not explicitly P- or U-listed, this chemical is regulated under the "Cradle-to-Grave" principle. The generator is responsible for determining if the waste exhibits toxicity characteristics.[1] Due to the H411 classification, it must be treated as hazardous.
-
European Waste Catalogue (EWC): Typically categorized under 16 05 06 * (laboratory chemicals, consisting of or containing hazardous substances).
References
-
Sigma-Aldrich. (2023).[2] Safety Data Sheet: 2-(Methylsulfonyl)naphthalene. (Note: Generic link provided for verification; user should consult lot-specific SDS).
-
U.S. Environmental Protection Agency. (2023). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261.[3]
-
PubChem. (2023). 2-(Methylsulfonyl)naphthalene Compound Summary. National Library of Medicine.
-
Fisher Scientific. (2023). Chemical Warehousing and Storage Guidelines.
A Comprehensive Guide to the Safe Handling of 2-(Methylsulfonyl)naphthalene
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling and disposal of 2-(Methylsulfonyl)naphthalene. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but also the scientific rationale behind these recommendations, ensuring a culture of safety and excellence in your laboratory.
Hazard Assessment and Toxidocology Profile
Naphthalene and its derivatives are known to pose several health risks. Exposure can occur through inhalation, ingestion, or skin contact.[1][2] Acute exposure to naphthalene can lead to a range of symptoms including headache, nausea, vomiting, and in severe cases, hemolytic anemia, where red blood cells are destroyed faster than they can be made.[1][3] The International Agency for Research on Cancer (IARC) has classified naphthalene as possibly carcinogenic to humans (Group 2B), based on sufficient evidence from animal studies.[2][4][5]
The methylsulfonyl group is a common moiety in many pharmaceuticals and is not typically associated with high levels of toxicity. However, when attached to the naphthalene ring, it can influence the compound's physical and toxicological properties. Therefore, it is prudent to handle 2-(Methylsulfonyl)naphthalene with the same level of caution as other naphthalene derivatives.
Key Potential Hazards:
-
Skin and Eye Irritation: Similar naphthalene compounds are known to cause skin and serious eye irritation.[6]
-
Harmful if Swallowed: Oral ingestion may lead to adverse health effects.[7][8]
-
Respiratory Tract Irritation: As a solid, airborne dust particles can cause respiratory irritation.
-
Long-term Effects: Naphthalene is toxic to aquatic life with long-lasting effects.[8][9]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are paramount to minimizing exposure to 2-(Methylsulfonyl)naphthalene. The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Nitrile or Neoprene Gloves[10][11] | Safety glasses with side shields[12][13] | Laboratory coat[14] | Recommended if weighing outside of a ventilated enclosure |
| Solution Preparation | Chemical-resistant gloves (Butyl rubber or Neoprene recommended)[11][15] | Chemical splash goggles and a face shield[12][15][16] | Chemical-resistant apron over a lab coat[15][16] | Work in a certified chemical fume hood |
| Reaction Work-up and Purification | Chemical-resistant gloves (Butyl rubber or Neoprene recommended)[11][15] | Chemical splash goggles and a face shield[12][15][16] | Chemical-resistant apron over a lab coat[15][16] | Work in a certified chemical fume hood |
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE Selection Workflow for 2-(Methylsulfonyl)naphthalene.
Operational Plan: Safe Handling Procedures
Adherence to standard operating procedures is critical for minimizing risk.
General Handling Practices
-
Ventilation: Always handle 2-(Methylsulfonyl)naphthalene in a well-ventilated area. For procedures that may generate dust or aerosols, a certified chemical fume hood is mandatory.[9][12][13]
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[8]
-
Hygiene: Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[8][14] Do not eat, drink, or smoke in the laboratory.[6][7][14]
-
Labeling: Ensure all containers of 2-(Methylsulfonyl)naphthalene are clearly labeled with the chemical name and associated hazards.[14]
Step-by-Step Weighing Procedure
-
Don the appropriate PPE as outlined in the table above.
-
Perform the weighing operation within a chemical fume hood or a ventilated balance enclosure to minimize dust inhalation.
-
Use a spatula to carefully transfer the solid. Avoid creating dust clouds.
-
Clean any spills on the balance immediately with a damp cloth, taking care not to spread the material.
-
Securely close the container after use.
-
Dispose of contaminated weighing paper and gloves in the designated solid chemical waste container.[17]
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9][18]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[9][18]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[9][18]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a cup of water to drink. Seek immediate medical attention.[9][18]
Spill and Disposal Plan
Prompt and correct response to spills and proper waste disposal are crucial for laboratory and environmental safety.
Spill Response
In the event of a spill, follow these steps and use the decision tree below for guidance.
-
Evacuate: Alert others in the vicinity and evacuate the immediate area if necessary.
-
Assess: Determine the extent of the spill and if you can safely clean it up with the available equipment.
-
Contain: For small spills, use an absorbent material to contain the substance.
-
Clean-up: Carefully sweep up the solid material and place it in a labeled, sealed container for hazardous waste disposal.[9]
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Report: Inform your supervisor or safety officer of the incident.
Spill Cleanup Decision Tree
Caption: Decision Tree for Spill Cleanup of 2-(Methylsulfonyl)naphthalene.
Waste Disposal
All waste contaminated with 2-(Methylsulfonyl)naphthalene must be treated as hazardous waste.
-
Solid Waste: This includes contaminated gloves, weighing papers, and absorbent materials from spills. Place these in a clearly labeled, sealed container designated for solid chemical waste.[17]
-
Liquid Waste: Solutions containing 2-(Methylsulfonyl)naphthalene should be collected in a separate, labeled container for liquid hazardous waste. Do not pour chemical waste down the drain.[6][10]
-
Container Disposal: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste. The rinsed container can then be disposed of according to your institution's guidelines.
Waste Disposal Pathway
Caption: Waste Disposal Pathway for 2-(Methylsulfonyl)naphthalene.
Storage Requirements
Proper storage is essential to maintain the integrity of the chemical and prevent accidents.
-
Container: Keep the container tightly closed in a dry and well-ventilated place.[9]
-
Location: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[19]
-
Segregation: Store separately from acids and bases.[19]
By adhering to these guidelines, you contribute to a safer and more efficient research environment. Always consult your institution's specific safety protocols and the most up-to-date safety information.
References
- Chemos GmbH & Co. KG.
- Fisher Scientific.
- Sigma-Aldrich. 2-(Methylsulfinyl)naphthalene | 35330-76-8.
- U.S. National Library of Medicine. Naphthalene Toxicity: Methemoglobinemia and Acute Intravascular Hemolysis.
- National Center for Biotechnology Information. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
- GOV.UK. Naphthalene: toxicological overview.
- Environmental Health & Safety. Safe Lab Practices.
- Wikipedia. Naphthalene poisoning.
- Industrial Safety Tips. PPE For Chemical Handling With Example.
- Environmental Health & Safety. Safe Handling and Storage of Chemicals.
- iGEM.
- Agency for Toxic Substances and Disease Registry. Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene.
- PalmFlex. Best Chemical Resistant Safety Wear | PalmFlex Buyer's Guide.
- Alpha Resources.
- Central Drug House.
- MSC Industrial Supply.
- National Pesticide Inform
- Agency for Toxic Substances and Disease Registry. Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene.
- Actylis Lab Solutions.
- Harvey Mudd College.
- Cole-Parmer.
- PowerPak.
- SafetyCulture. Essential PPE for Protection Against Liquid Chemicals.
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- 1. Naphthalene Toxicity: Methemoglobinemia and Acute Intravascular Hemolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Naphthalene poisoning - Wikipedia [en.wikipedia.org]
- 3. Naphthalene Fact Sheet [npic.orst.edu]
- 4. gov.uk [gov.uk]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. chemos.de [chemos.de]
- 7. alpharesources.com [alpharesources.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. fishersci.com [fishersci.com]
- 10. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 11. esafetysupplies.com [esafetysupplies.com]
- 12. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. hmc.edu [hmc.edu]
- 14. Safe Lab Practices – Environmental Health & Safety [ehs.ucsc.edu]
- 15. PPE For Chemical Handling With Example [industrialsafetytips.in]
- 16. marketplace.safetyculture.com [marketplace.safetyculture.com]
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- 19. Safe Handling and Storage of Chemicals | Environmental Health & Safety [bu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
